Benzo(B)Triphenylene
Description
Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Health Sciences
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds made up of two or more fused benzene (B151609) rings. tpsgc-pwgsc.gc.ca They are widespread environmental contaminants formed during the incomplete combustion or pyrolysis of organic matter. tpsgc-pwgsc.gc.cadefra.gov.uk Natural sources of PAHs include processes like carbonization, which makes them constituents of coal and crude oil. mst.dkinchem.org Anthropogenic sources are numerous and include industrial emissions from coke ovens, coal tar distillation, and vehicle exhaust, as well as personal activities like high-temperature cooking and smoking. ca.govwikipedia.orgwikipedia.org
In the environment, PAHs are found in the air, water, and soil. cdc.gov They generally have low water solubility and volatility, meaning they tend to exist as solids bound to particulate matter in the air, soil, and sediment. tpsgc-pwgsc.gc.cawikipedia.orgchemicalbook.com This allows them to travel long distances in the atmosphere. cdc.govchemicalbook.com Due to their hydrophobic nature, PAHs tend to partition into organic matter and lipids, which can lead to their accumulation in biological systems. ccme.ca
The health effects of PAHs are a significant concern. Several PAHs are recognized as carcinogens, with their carcinogenic potential often linked to their ability to bind to DNA after metabolic activation, leading to mutations. mst.dkinchem.orgwikipedia.org The International Agency for Research on Cancer (IARC) has classified several PAHs as carcinogenic or probably carcinogenic to humans. defra.gov.ukwikipedia.org
Significance of Dibenz[a,c]anthracene (B33276) as a Representative Polycyclic Aromatic Hydrocarbon
Dibenz[a,c]anthracene is a specific PAH composed of five fused benzene rings. wikipedia.org It is one of three isomers of dibenzanthracene, the others being dibenz[a,h]anthracene (B1670416) and dibenz[a,j]anthracene (B1218775). ca.gov Like other PAHs, it is a product of incomplete combustion and is found in sources such as cigarette smoke and industrial emissions. ca.gov
Dibenz[a,c]anthracene is significant in research for several reasons. It has been the subject of studies on its carcinogenic properties. For instance, research has shown its ability to cause skin and liver tumors in mice. ca.gov Furthermore, studies have investigated its metabolism and interaction with DNA. Research indicates that it is metabolized into diol-epoxides, which can form adducts with DNA. nih.gov
The study of Dibenz[a,c]anthracene and its isomers helps in understanding the broader risks associated with PAH exposure. While no epidemiological studies exist for individual PAHs due to their presence in complex mixtures, animal studies and mechanistic research on compounds like Dibenz[a,c]anthracene are crucial for assessing the carcinogenic potential of PAH-containing mixtures. ca.govwikipedia.org
Properties of Dibenz[a,c]anthracene
| Property | Value |
| Chemical Formula | C₂₂H₁₄ |
| Molecular Weight | 278.35 g/mol |
| Melting Point | 205-207 °C |
| Boiling Point | 518 °C |
| Appearance | Powder |
This table is interactive. You can sort and filter the data.
Source: sigmaaldrich.comsigmaaldrich.com
Research Findings on Dibenz[a,c]anthracene Carcinogenicity in Animal Studies
| Study Type | Animal Model | Route of Administration | Observed Effect | Reference |
| Skin Application | Female Swiss mice | Skin | Increase in skin carcinoma | ca.gov |
| Subcutaneous Injection | Male and female mice | Subcutaneous | No treatment-related tumor findings | ca.gov |
| Intraperitoneal Injection | Newborn male mice | Intraperitoneal | Increase in liver adenoma | ca.gov |
This table is interactive. You can sort and filter the data.
Source: ca.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[b]triphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASUWZPTOJQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049245 | |
| Record name | Dibenz[a,c]anthracene | |
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Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow solid; [MSDSonline] | |
| Record name | 1,2:3,4-Dibenzanthracene | |
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CAS No. |
215-58-7, 414-29-9, 67775-07-9 | |
| Record name | Benzo[b]triphenylene | |
| Source | CAS Common Chemistry | |
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| Record name | Benzotriphenylene | |
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| Record name | Dibenzanthracene | |
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| Record name | Dibenzanthracene | |
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| Record name | Dibenz[a,c]anthracene | |
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| Record name | Dibenz[a,c]anthracene | |
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| Record name | 2,3-BENZOTRIPHENYLENE | |
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Advanced Synthetic Methodologies for Dibenz A,c Anthracene and Its Derivatives
Contemporary Approaches in Dibenz[a,c]anthracene (B33276) Synthesis
The synthesis of dibenz[a,c]anthracene, a polycyclic aromatic hydrocarbon (PAH), has been a subject of interest due to its unique structural and electronic properties. Modern synthetic strategies have focused on improving efficiency, regioselectivity, and the ability to introduce functional groups. These approaches often utilize transition metal catalysis and novel reaction cascades.
Triple Benzannulation Strategies
A notable strategy for synthesizing dibenz[a,c]anthracene involves a triple benzannulation of a naphthalene (B1677914) derivative. beilstein-journals.orgbeilstein-journals.org This method utilizes a 1,3,6-naphthotriyne synthetic equivalent. beilstein-journals.orgbeilstein-journals.org The process begins with the reaction of a brominated naphthalene compound with phenyllithium, which generates a naphthotriyne intermediate at elevated temperatures. beilstein-journals.orgbeilstein-journals.org This intermediate is then trapped by three equivalents of furan (B31954) in a sequential Diels-Alder cycloaddition to form a trisadduct. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The synthesis of dibenz[a,c]anthracene is completed in a two-step deoxygenation process involving hydrogenation of the trisadduct followed by dehydration with concentrated hydrochloric acid, resulting in a good yield of 86%. beilstein-journals.orgbeilstein-journals.org
This tandem aryne Diels-Alder cycloaddition-deoxygenation strategy represents a significant advancement in the synthesis of complex PAHs. researchgate.net
Palladium-Catalyzed Intramolecular Double-Cyclization
Palladium catalysis has become a powerful tool in the construction of anthracene (B1667546) frameworks. frontiersin.orgnih.gov One such method involves the intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives to produce dibenz[a,h]anthracenes. frontiersin.orgoup.com This reaction is typically carried out in a single pot using a catalytic amount of palladium(II) acetate (B1210297) and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) under heating. frontiersin.org The (Z,Z)-p-styrylstilbene precursors are readily prepared via the Wittig reaction. frontiersin.orgoup.com Researchers have optimized conditions by testing various palladium catalysts and bases in different solvents. frontiersin.org
This methodology has also been extended to the synthesis of substituted anthracene derivatives through a tandem transformation using carboxylic acids as traceless directing groups. frontiersin.orgnih.gov
C-H Olefination, Cycloaddition, and Decarboxylative Aromatization Pathways
A versatile strategy for the synthesis of dibenz[a,j]anthracenes has been developed utilizing a sequence of C-H olefination, cycloaddition, and decarboxylative aromatization. researchgate.netnih.govacs.orgnih.gov This approach starts with cyclohexa-2,5-diene-1-carboxylic acids. researchgate.netnih.govacs.orgnih.gov A key step is the palladium-catalyzed sequential C-H olefination of a proaromatic acid to create 1,3-diene structures. acs.orgnih.gov The use of a free carboxylic acid as a directing group is crucial for the C(alkenyl)-H activation. researchgate.net
The resulting bis-C-H olefination products, which are 1,3-dienes, then undergo a [4+2] cycloaddition with an aryne, such as benzyne. researchgate.netnih.govacs.orgnih.gov The final step involves a decarboxylative aromatization to form the dibenz[a,j]anthracene (B1218775) skeleton. researchgate.netnih.govacs.orgnih.gov This concise route allows for regioselective ring formation and the introduction of functional groups. researchgate.netnih.govacs.org An interesting aspect of this pathway is the unusual elimination of a t-butyl group during the final oxidative aromatization step, which is driven by the relief of steric congestion and the formation of a stable aromatic system. acs.org
Synthesis of K-Region Oxides and Metabolites
The "K-region" of a PAH is a specific bond that is susceptible to metabolic oxidation. The synthesis of K-region oxides is important for studying the metabolic activation and carcinogenicity of these compounds. For dibenz[a,c]anthracene, the 10,11-oxide is a key K-region metabolite. nih.govnih.govportlandpress.com Its synthesis has been described, although the oxide itself is unstable and rapidly decomposes in the presence of cold mineral acid to a mixture of 10- and 11-hydroxydibenz[a,c]anthracene. nih.govportlandpress.com
Rat liver preparations can metabolize dibenz[a,c]anthracene 10,11-oxide to what is likely 10,11-dihydro-10,11-dihydroxydibenz[a,c]anthracene. nih.govportlandpress.com In terms of chemical reactivity, dibenz[a,h]anthracene (B1670416) 5,6-oxide, another K-region epoxide, has been shown to be more reactive than dibenz[a,c]anthracene 10,11-oxide in the alkylation of 4-(p-nitrobenzyl)pyridine. nih.govnih.govportlandpress.com
The synthesis of these metabolites is crucial for understanding their biological activity and their role in the mechanisms of carcinogenesis. acs.org
Enantiospecific Synthesis of Dihydrodiol and Diol Epoxide Metabolites
The carcinogenicity of many PAHs is linked to their metabolic activation to dihydrodiols and subsequently to diol epoxides, which can bind to DNA. wikipedia.org Therefore, the enantiospecific synthesis of these metabolites is a critical area of research. tandfonline.com For dibenz[a,c]anthracene, the synthesis of the tumorigenic trans-3,4-dihydrodiol derivative has been reported, as it is implicated as a proximate carcinogenic metabolite. nih.gov
This dihydrodiol can be further converted to the bay region anti-diol epoxide derivative, which is considered its putative ultimate carcinogenic metabolite. nih.gov However, the synthesis of the corresponding diol epoxide of 7,14-dimethyldibenz[a,j]anthracene was not possible due to its chemical instability. nih.gov
The synthesis of dibenz[a,c]anthracene 1,2-oxide and 3,4-oxide from dibromo-trifluoroacetates has also been explored. rsc.org This reaction can lead to the concomitant formation of oxepines, which are valence tautomers of the arene oxides. rsc.orgresearchgate.net The racemization of some arene oxide metabolites can occur rapidly through these oxepine intermediates. researchgate.net
Synthesis of Higher Oxidized Metabolites Implicated in Carcinogenesis
For PAHs with more than one bay region, such as dibenz[a,j]anthracene, bis(dihydrodiols) and other higher oxidized metabolites are implicated as active carcinogenic metabolites. acs.org These bis(dihydrodiol) metabolites can be further metabolized to mono- or diepoxides that can covalently bind to DNA. acs.org Alternatively, they can be converted to bis(catechols) which can enter a redox cycle, generating reactive oxygen species that can also damage DNA. acs.org
A convenient synthesis for the terminal ring bis(dihydrodiol) derivative of dibenz[a,j]anthracene has been developed. acs.org A key step in this synthesis is the double oxidative photocyclization of a tetramethoxy-substituted diolefin, which is itself synthesized via a double Wittig reaction. acs.org Subsequent demethylation, acetylation, and reduction with sodium borohydride (B1222165) in the presence of oxygen yield the final bis(dihydrodiol) product. acs.org
Metabolic Pathways and Bioactivation of Dibenz A,c Anthracene
Enzymatic Biotransformation Processes
The enzymatic conversion of DB[a,c]A is predominantly carried out by a system of enzymes located in the microsomes, particularly in the liver. This process involves a series of oxidative reactions that introduce hydroxyl groups onto the aromatic structure.
The initial step in the metabolic pathway of DB[a,c]A involves oxidation by the mixed-function oxidase system, also known as the cytochrome P450-dependent monooxygenases. These enzymes catalyze the addition of an oxygen atom across a double bond to form an epoxide. This epoxide is then rapidly hydrated by the enzyme epoxide hydrolase to yield a trans-dihydrodiol.
Studies utilizing rat-liver microsomal fractions have identified several dihydrodiols of DB[a,c]A. The primary metabolites formed through this enzymatic oxidation are the trans-1,2-, trans-3,4-, and trans-10,11-dihydrodiols. nih.gov The formation of these specific dihydrodiols is a critical initial step, as their structure and position of the hydroxyl groups determine the subsequent pathways of metabolic activation. nih.gov
Table 1: Dihydrodiol Metabolites of Dibenz[a,c]anthracene (B33276) Formed by Rat Liver Microsomes
| Metabolite Name | Position of Hydroxylation |
|---|---|
| Dibenz[a,c]anthracene-1,2-dihydrodiol | 1,2- |
| Dibenz[a,c]anthracene-3,4-dihydrodiol | 3,4- |
Following their formation, the dihydrodiol metabolites can undergo a second round of oxidation by the cytochrome P450 enzymes. This step involves the epoxidation of a double bond in a different ring of the dihydrodiol molecule, resulting in the formation of a diol epoxide. These diol epoxides are highly reactive electrophiles.
Specifically, the 10,11-dihydrodiol of DB[a,c]A is further metabolized in rat liver microsomal preparations to form r-10,t-11-dihydroxy-t-12,13-oxy-10,11,12,13-tetrahydrodibenz[a,c]anthracene, which is the anti-isomer of a non-bay-region diol epoxide (anti-DBA 10,11-diol 12,13-oxide). nih.gov The formation of such diol epoxides is a crucial step in the bioactivation of many polycyclic aromatic hydrocarbons, as these molecules can form covalent adducts with DNA. nih.gov
Further metabolism of DB[a,c]A can lead to the creation of more polar, polyhydroxylated derivatives. Research on the metabolism of dibenzanthracenes by 3-methylcholanthrene-induced rat liver microsomes has shown that these compounds can be converted into bis-dihydrodiols and other polyhydroxylated products. nih.gov For DB[a,c]A specifically, a metabolite with spectral properties consistent with a 1,2,3,4,12,13-hexol has been identified. nih.gov This indicates that the molecule undergoes multiple hydroxylation steps, leading to highly polar derivatives that can be more readily excreted.
Intermediate Metabolites and their Reactivity
The various metabolites produced during the biotransformation of DB[a,c]A exhibit different levels of chemical reactivity and biological activity. Certain intermediates are particularly important due to their high reactivity and role in the ultimate toxic effects of the parent compound.
Among the dihydrodiols formed from DB[a,c]A, the 3,4-dihydrodiol is considered a key intermediate in the pathway of metabolic activation. nih.gov While the 10,11-diol is known to form a non-bay-region diol epoxide, the 3,4-diol is structurally analogous to the precursor dihydrodiols of other highly carcinogenic polycyclic aromatic hydrocarbons. nih.govnih.gov According to the "bay region" theory of PAH carcinogenesis, dihydrodiols that have their hydroxyl groups in a position adjacent to a bay region on the molecule are precursors to the most potent ultimate carcinogens. researchgate.net Subsequent epoxidation of these specific dihydrodiols creates a bay-region diol epoxide, an electrophile with high reactivity towards nucleophilic sites in DNA. nih.govnih.gov The formation of Dibenz[a,c]anthracene-3,4-diol therefore represents a critical step towards the potential generation of a highly reactive, bay-region diol epoxide. nih.gov
Formation of Reactive Species Binding to DNA
The bioactivation of Dibenz[a,c]anthracene (DBA) is a multi-step process involving enzymatic conversion into highly reactive intermediates that can covalently bind to cellular macromolecules like DNA. This process is central to its genotoxic properties.
Research conducted on rat liver microsomal preparations has elucidated the primary metabolic pathway for DBA. The initial and main metabolite formed is (±)trans-10,11-dihydro-10,11-dihydroxydibenz[a,c]anthracene, commonly referred to as DBA 10,11-diol. nih.gov This step is a critical precursor to the formation of the ultimate reactive species. Further metabolism of the DBA 10,11-diol leads to the formation of a non-bay-region diol-epoxide. nih.gov Specifically, this has been identified as r-10,t-11-dihydroxy-t-12,13-oxy-10,11,12,13-tetrahydrodibenz[a,c]anthracene, which is the anti-isomer of the diol-epoxide (anti-DBA 10,11-diol 12,13-oxide). nih.gov
Once formed, this reactive diol-epoxide can attack the nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. nih.gov Studies using hamster embryo cells treated with DBA have confirmed the occurrence of these covalent reactions between DBA metabolites and DNA. nih.gov Analysis of the resulting hydrocarbon-deoxyribonucleoside adducts revealed that a portion of them were chromatographically indistinguishable from the adducts formed when the synthetic anti-DBA 10,11-diol 12,13-oxide was reacted with DNA in vitro. nih.gov This provides strong evidence that the non-bay-region diol-epoxide is a key ultimate reactive metabolite of Dibenz[a,c]anthracene. However, these experiments also detected the presence of other, unidentified adducts, suggesting that alternative metabolic activation pathways or other reactive species may also contribute to the DNA binding of this compound. nih.gov
Key Metabolites in the Bioactivation of Dibenz[a,c]anthracene
| Parent Compound | Intermediate Metabolite | Reactive Species (Diol-Epoxide) |
|---|---|---|
| Dibenz[a,c]anthracene (DBA) | (±)trans-10,11-dihydro-10,11-dihydroxydibenz[a,c]anthracene (DBA 10,11-diol) | anti-DBA 10,11-diol 12,13-oxide |
Aryl Hydrocarbon Receptor (AhR) Activation and Enzyme Induction
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs), including Dibenz[a,c]anthracene, is intrinsically linked to the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a battery of genes, including several key drug-metabolizing enzymes. vliz.be
Upon entering the cell, PAH molecules can bind to the AhR, which is typically located in the cytoplasm in a complex with chaperone proteins. oup.com Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. oup.com Inside the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT) protein. This heterodimeric complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes. oup.com
This binding event initiates the transcription of AhR-responsive genes, most notably those encoding for Phase I metabolizing enzymes of the cytochrome P450 family, such as CYP1A1 and CYP1B1. vliz.beca.gov These enzymes are crucial for the initial oxidation of PAHs, including the formation of the dihydrodiol precursors necessary for bioactivation. vliz.be Therefore, exposure to PAHs like Dibenz[a,c]anthracene can lead to an induction of the very enzymes that are responsible for converting it into reactive, DNA-binding metabolites. vliz.be
While direct quantitative data on the potency of Dibenz[a,c]anthracene as an AhR agonist is not as extensively documented as for other PAHs, its established metabolic pathway provides strong indirect evidence of its interaction with this pathway. The formation of the DBA 10,11-diol is dependent on the action of cytochrome P450 enzymes. nih.gov Furthermore, the mutagenic activity of the Dibenz[a,c]anthracene-10,11-dihydrodiol metabolite in assays requiring metabolic activation (S9) points to the involvement of these inducible enzyme systems. This indicates that Dibenz[a,c]anthracene acts as an agonist for the AhR, leading to the induction of CYP enzymes that subsequently metabolize the parent compound into its reactive forms.
Key Enzymes Induced by AhR Activation in PAH Metabolism
| Enzyme Family | Specific Enzymes | Function in PAH Metabolism |
|---|---|---|
| Cytochrome P450 (Phase I) | CYP1A1, CYP1B1 | Catalyze the initial oxidation of PAHs to epoxides and dihydrodiols. |
Molecular and Cellular Mechanisms of Dibenz A,c Anthracene Induced Carcinogenesis
DNA Adduct Formation and Damage Response
The carcinogenic potential of Dibenz[a,c]anthracene (B33276) is intrinsically linked to its metabolic activation into reactive intermediates that can damage cellular macromolecules, most notably DNA. This damage triggers a cascade of cellular responses aimed at mitigating the harmful effects.
Covalent Binding to DNA
The metabolic activation of Dibenz[a,c]anthracene is a critical initiating step in its carcinogenic mechanism. In laboratory settings using rat liver microsomal preparations, Dibenz[a,c]anthracene is metabolized to its 10,11-dihydrodiol form. nih.gov This intermediate is further processed into r-10,t-11-dihydroxy-t-12,13-oxy-10,11,12,13-tetrahydrodibenz[a,c]anthracene, which is an anti-isomer of a non-bay-region diol-epoxide. nih.gov
When this metabolic process occurs in the presence of DNA, or when Dibenz[a,c]anthracene is introduced to primary cultures of hamster embryo cells, its metabolites covalently bind to DNA, forming hydrocarbon-deoxyribonucleoside adducts. nih.gov Chromatographic analysis has confirmed that some of these adducts are identical to those formed when the anti-DBA 10,11-diol 12,13-oxide directly reacts with DNA. nih.gov However, other unidentified adducts are also present, suggesting multiple pathways of DNA binding. nih.gov Interestingly, these specific hydrocarbon-nucleoside adducts were not detected in the skin of mice treated with Dibenz[a,c]anthracene in a whole-animal study. nih.gov
For the related isomer, Dibenz[a,h]anthracene (B1670416), metabolic activation leads to the formation of bay-region diol-epoxides that form adducts with DNA. oup.com These include deoxyguanosine and deoxyadenosine (B7792050) adducts. oup.com Similarly, the topical application of another isomer, Dibenz[a,j]anthracene (B1218775), on mouse epidermis results in the formation of at least 11 different covalent DNA adducts. nih.gov
Activation of DNA Damage Response Pathways
The formation of bulky DNA adducts by chemical carcinogens like dibenzanthracenes typically triggers the DNA damage response (DDR), a network of signaling pathways that detects the damage and orchestrates a cellular response. medchemexpress.com For the related isomer Dibenz[a,h]anthracene, DNA adduct formation is known to lead to the activation of the DDR. medchemexpress.com This response can culminate in cell cycle arrest or apoptosis (programmed cell death), which are crucial mechanisms for preventing the proliferation of cells with damaged DNA. medchemexpress.com These processes can be mediated through pathways that are both dependent on and independent of the tumor suppressor protein p53. medchemexpress.com
Studies on another polycyclic aromatic hydrocarbon (PAH), 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have further elucidated the importance of p53 in this response. The bone marrow toxicity induced by DMBA has been shown to be p53-dependent. nih.gov This suggests that p53 plays a critical role in the signaling pathways through which PAHs exert their toxic effects. nih.gov Metabolites of the related compound benz[a]anthracene have been shown to induce DNA damage at a mutational hotspot within the human p53 tumor suppressor gene itself. nih.gov
Influence on DNA Repair Mechanisms
Once DNA adducts are formed, cellular DNA repair mechanisms are activated to remove the damage and restore the integrity of the genome. The presence of bulky adducts formed by PAHs often activates the nucleotide excision repair (NER) pathway. scispace.com Studies on the related isomer Dibenz[a,h]anthracene have shown that it is positive in differential survival assays that use DNA-repair-proficient and -deficient strains of bacteria, indicating an interaction with DNA repair systems. inchem.org
In addition to NER, the mismatch repair (MMR) pathway may also play a role in the cellular response to PAH-induced damage. scispace.com Cells deficient in the hMLH1 protein, which is essential for MMR, exhibit reduced repair activity when exposed to anthracene (B1667546), a simpler PAH. scispace.com This suggests that MMR could be involved in repairing DNA damage resulting from exposure to more complex PAHs like Dibenz[a,c]anthracene. scispace.com
Genotoxicity and Mutagenicity
The formation of DNA adducts and any resulting failures or errors in DNA repair can lead to permanent changes in the DNA sequence, known as mutations. The genotoxicity of a compound refers to its ability to damage genetic material, and mutagenicity is the capacity to induce these mutations.
Mutagenicity in Bacterial Assays (e.g., Salmonella typhimurium)
Dibenz[a,c]anthracene has demonstrated mutagenic activity in bacterial reverse mutation assays, commonly known as the Ames test. ca.gov The compound shows positive results for mutagenicity in Salmonella typhimurium strains, particularly in the presence of a metabolic activation system (S9). ca.govnih.gov This indicates that metabolic conversion of the parent compound to reactive intermediates is necessary for its mutagenic effects in this system. nih.gov
Comparative studies have shown that the mutagenicity of Dibenz[a,c]anthracene in S. typhimurium TA100 is enhanced by the presence of norharman, a comutagenic beta-carboline. nih.gov This enhancement is also observed for the isomer Dibenz[a,h]anthracene. nih.gov
Table 1: Mutagenicity of Dibenz[a,c]anthracene and its Derivatives in Salmonella typhimurium TA100 (This table is interactive and can be sorted by clicking on the column headers.)
| Compound | Mutagenic Activity (Revertants/nmol) |
|---|---|
| Dibenz[a,c]anthracene | Data not specifically quantified in provided sources |
| Dibenz[a,c]anthracene-10,11-diol | Higher than other diols, but less than parent |
| 2-hydroxy-DB[a,c]A | 4-6 fold higher than parent compound |
| 3-hydroxy-DB[a,c]A | 4-6 fold higher than parent compound |
| 4-hydroxy-DB[a,c]A | ~2 fold higher than parent compound |
Data derived from qualitative descriptions in the literature. Precise numerical values for revertants per nanomole were not available in the cited sources.
Mutagenicity and DNA Damage in Mammalian Cells
The genotoxic effects of Dibenz[a,c]anthracene are also evident in mammalian cell systems. The compound has tested positive in mutagenicity assays using cultured mammalian cells. ca.gov Specifically, it has been shown to induce forward mutations in Chinese hamster V79 cells. ca.gov
The primary mechanism of DNA damage in these cells is the formation of covalent adducts, as discussed previously. When ³H-labelled Dibenz[a,c]anthracene was added to primary cultures of hamster embryo cells, covalent binding of its metabolites to DNA was observed. nih.gov The related isomer, Dibenz[a,h]anthracene, has also been shown to induce gene mutations and transformations in several types of mammalian cell cultures. epa.gov It was found to be mutagenic in cultured mammalian cells and induced unscheduled DNA synthesis, a hallmark of DNA repair. inchem.org
Table 2: Genotoxicity Profile of Dibenz[a,c]anthracene in Mammalian Cells (This table is interactive and can be sorted by clicking on the column headers.)
| Assay Type | Cell Line | Result |
|---|---|---|
| Mutagenicity Assay | Mammalian cells (unspecified) | Positive |
| Forward Mutation Assay | Chinese Hamster V79 | Positive |
| Covalent DNA Binding | Hamster Embryo Cells | Positive |
| Sister Chromatid Exchange | Chinese Hamster Ovary | Negative |
| Cell Transformation | Syrian Hamster Embryo Cells | Positive & Inconclusive |
| Cell Transformation | Mouse Embryo Cells | Negative |
Data compiled from a review by OEHHA, 2011. ca.gov
Unscheduled DNA Synthesis Induction
Unscheduled DNA Synthesis (UDS) is a key indicator of DNA excision repair, a mechanism cells use to correct damage from genotoxic agents. In the context of Dibenz[a,c]anthracene, the evidence regarding its ability to induce UDS has been inconsistent. A comprehensive review of genotoxicity studies has classified the results for in vitro UDS assays as inconclusive. ca.gov This suggests that while the compound is known to cause DNA damage, the UDS assay may not be the most sensitive or reliable method for detecting the specific type of repairable damage it causes, or that experimental conditions have varied too significantly to produce a definitive result.
Sister Chromatid Exchange and Chromosomal Aberrations
Genotoxic agents can cause structural damage to chromosomes, leading to events like sister chromatid exchanges (SCEs) and chromosomal aberrations. SCEs involve the exchange of genetic material between two identical sister chromatids. For Dibenz[a,c]anthracene, studies have yielded specific outcomes regarding these endpoints. In vitro assays using Chinese hamster ovary (CHO) cells found that Dibenz[a,c]anthracene did not induce a significant increase in sister chromatid exchanges, leading to a negative result in these test systems. ca.gov Information specifically detailing the induction of larger-scale chromosomal aberrations by Dibenz[a,c]anthracene is less definitive in the available literature.
Relative Genotoxicity Studies
The genotoxic profile of Dibenz[a,c]anthracene has been evaluated across a range of short-term tests, which collectively help to characterize its potential to damage genetic material. The compound has demonstrated positive results for mutagenicity in both bacterial systems, such as Salmonella typhimurium (when tested with metabolic activation by an S9 mix), and in mammalian cell cultures. ca.gov Furthermore, it has been shown to induce forward mutations in Chinese hamster V79 cells and cause DNA damage in Bacillus subtilis. ca.gov However, as noted, the results for UDS induction are inconclusive, and it tested negative for inducing sister chromatid exchange in CHO cells. ca.gov This mixed profile highlights the complexity of its interaction with cellular DNA and repair mechanisms.
| Assay | Test System | Result |
|---|---|---|
| Mutagenicity | Salmonella typhimurium (with S9) | Positive ca.gov |
| Mutagenicity | Mammalian Cells (in culture) | Positive ca.gov |
| Forward Mutation | Chinese Hamster V79 Cells | Positive ca.gov |
| DNA Damage | Bacillus subtilis | Positive ca.gov |
| Unscheduled DNA Synthesis (UDS) | In vitro | Inconclusive ca.gov |
| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) Cells | Negative ca.gov |
Cellular Transformation and Tumor Initiation/Promotion
Beyond direct DNA damage, the carcinogenic potential of Dibenz[a,c]anthracene is also defined by its ability to induce long-term changes in cellular behavior, such as morphological transformation and acting as a tumor initiator in multi-stage carcinogenesis models.
Morphological Transformation in Mammalian Cells
Cell transformation assays measure the ability of a chemical to induce phenotypic changes in cultured cells that are characteristic of a tumorigenic state, such as loss of contact inhibition and altered morphology. The results for Dibenz[a,c]anthracene in these assays have been varied depending on the cell system used. In studies with Syrian hamster embryo (SHE) cells, the outcomes have been reported as both positive and inconclusive. ca.gov In contrast, assays conducted using mouse embryo cells (such as C3H/10T1/2) yielded negative results for morphological transformation. ca.gov This variability suggests that the transforming potential of Dibenz[a,c]anthracene may be highly dependent on the specific cellular context and metabolic capabilities of the cell type being tested.
Tumor Initiating Activity in Skin Models
In classic two-stage models of carcinogenesis, an "initiator" is a compound that causes irreversible genetic damage, setting the stage for tumor development. This is followed by the application of a "promoter," which stimulates the proliferation of these initiated cells. The tumor-initiating activity of Dibenz[a,c]anthracene has been examined in mouse skin models. nih.gov Studies have shown that while the parent hydrocarbon has activity, certain metabolites are even more potent. Specifically, the trans-1,2- and trans-10,11-dihydrodiols of Dibenz[a,c]anthracene were found to be more active tumor initiators on mouse skin than equivalent doses of the parent compound when followed by promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov
Interestingly, Dibenz[a,c]anthracene can also modulate the initiating activity of other potent polycyclic aromatic hydrocarbons. When applied shortly before initiation with compounds like 7,12-dimethylbenz[a]anthracene (DMBA) or 3-methylcholanthrene (B14862) (MCA), Dibenz[a,c]anthracene inhibited their tumor-initiating effects. nih.govoup.com
Distinction between Initiating and Promoting Effects
The role of Dibenz[a,c]anthracene in carcinogenesis is primarily characterized by its tumor-initiating properties. The experimental models used to demonstrate this activity inherently distinguish between initiation and promotion. nih.gov In these studies, a single application of Dibenz[a,c]anthracene or its metabolites is followed by repeated applications of a known tumor promoter, TPA. nih.gov This protocol is designed specifically to identify compounds that can cause the initial, irreversible DNA damage (initiation), as the subsequent tumor formation is dependent on the action of the separate promoting agent. While some polycyclic aromatic hydrocarbons can act as "complete carcinogens" (having both initiating and promoting activity), the research on Dibenz[a,c]anthracene has focused on demonstrating its capacity as an initiator. nih.govnih.gov
Proto-oncogene Mutation Induction (e.g., Ha-ras)
The carcinogenic activity of Dibenz[a,c]anthracene is significantly attributed to its ability to induce mutations in proto-oncogenes, with the Ha-ras gene being a prominent target. Research has demonstrated that Dibenz[a,c]anthracene can cause mutations in the Ha-ras proto-oncogene, specifically at codon 61, in mouse skin papillomas. This targeted mutagenesis is a critical event in the initiation of tumorigenesis.
The mechanism of Ha-ras mutation induction by Dibenz[a,c]anthracene is believed to be similar to that of other well-studied PAHs, such as 7,12-dimethylbenz[a]anthracene (DMBA). This process involves the metabolic activation of the parent compound to highly reactive diol epoxide metabolites. These metabolites can then form covalent adducts with DNA bases, particularly with deoxyadenosine and deoxyguanosine residues. The formation of these bulky adducts can lead to errors during DNA replication, resulting in specific point mutations.
Studies on other dibenzanthracene isomers, such as dibenz[a,j]anthracene, have shown a high frequency of A→T transversion mutations in the 61st codon of the Ha-ras gene. It is highly probable that Dibenz[a,c]anthracene induces similar mutational signatures through the formation of diol epoxide-DNA adducts. The resulting mutant Ras protein is constitutively active, leading to uncontrolled cell signaling and proliferation, a hallmark of cancer.
| Compound | Key Findings | Significance |
|---|---|---|
| Dibenz[a,c]anthracene | Induces mutations in the Ha-ras proto-oncogene at codon 61 in mouse skin papillomas. | Direct evidence of the mutagenic potential of Dibenz[a,c]anthracene on a critical proto-oncogene. |
| Dibenz[a,j]anthracene | Induces a high frequency of A→T transversion mutations in codon 61 of the Ha-ras gene in skin papillomas. | Provides a mechanistic model for the type of mutations induced by dibenzanthracene isomers. |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Metabolic activation to diol epoxides forms DNA adducts, leading to Ha-ras mutations. | Elucidates the metabolic activation pathway leading to the mutagenic effects of PAHs. |
Cell Cycle Arrest and Apoptosis Mechanisms (Tp53-dependent and -independent)
In addition to its mutagenic properties, Dibenz[a,c]anthracene disrupts the delicate balance between cell proliferation and programmed cell death (apoptosis). This is achieved through the induction of cell cycle arrest and the activation of apoptotic pathways, which can be both dependent on and independent of the tumor suppressor protein Tp53. As a class of compounds, dibenzanthracenes have been shown to deregulate cell proliferation.
Tp53-Dependent Mechanisms:
Exposure to Dibenz[a,c]anthracene can lead to DNA damage, which in turn activates the Tp53 signaling pathway. Tp53, often referred to as the "guardian of the genome," can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. Studies on the related isomer, benzo[g]chrysene, have demonstrated the induction of p53 phosphorylation at Ser15 and subsequent apoptosis.
The Tp53-dependent response to Dibenz[a,c]anthracene likely involves the transcriptional activation of target genes such as CDKN1A (encoding p21), which leads to cell cycle arrest, typically at the G1/S checkpoint. Furthermore, Tp53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.
Tp53-Independent Mechanisms:
Dibenz[a,c]anthracene can also induce cell cycle arrest and apoptosis through pathways that are independent of Tp53. This is particularly relevant in tumors where Tp53 is mutated or non-functional. Research on DMBA has shown that it can induce apoptosis through a caspase-8-dependent pathway. This suggests that Dibenz[a,c]anthracene may also be capable of activating extrinsic apoptotic pathways.
Furthermore, the induction of cell cycle arrest can occur independently of Tp53 through the modulation of other cell cycle regulatory proteins. While specific studies on Dibenz[a,c]anthracene are limited, the broader class of dibenzanthracenes is known to disrupt cell cycle control, suggesting multiple potential targets within the cell cycle machinery.
| Mechanism | Key Molecules and Events | Supporting Evidence (Compound) |
|---|---|---|
| Tp53-Dependent Cell Cycle Arrest | DNA damage → Tp53 activation → p21 induction → G1/S arrest | Benzo[g]chrysene, DMBA |
| Tp53-Dependent Apoptosis | Tp53 activation → Increased Bax/Bcl-2 ratio → Cytochrome c release → Caspase activation | Benzo[g]chrysene, DMBA |
| Tp53-Independent Apoptosis | Activation of caspase-8 | DMBA |
| General Cell Cycle Deregulation | Disruption of cell cycle control | Dibenzanthracenes (as a group) |
Carcinogenicity and Experimental Animal Studies
Animal Bioassays for Dibenz[a,c]anthracene (B33276)
Experimental studies using animal models have provided key insights into the carcinogenic effects of Dibenz[a,c]anthracene through different routes of exposure.
Skin Application Studies and Tumorigenesis
Topical application of Dibenz[a,c]anthracene has been shown to induce skin tumors in mice. In a lifetime study, female Swiss mice that received skin applications of the compound twice a week for 65 weeks showed an increase in skin carcinoma. ca.gov This demonstrates the compound's activity as a skin carcinogen upon direct and prolonged contact. ca.gov
Subcutaneous and Intraperitoneal Injection Studies
The carcinogenic potential of Dibenz[a,c]anthracene has also been assessed via injection. A study involving a single subcutaneous injection in male and female mice of three different strains (C57BL/6J, DBA/2J, and B6D2F1) found no treatment-related tumors after a 12-month observation period. ca.gov
In contrast, when administered via intraperitoneal injections to newborn male B6C3F1 mice, Dibenz[a,c]anthracene led to a notable increase in the incidence of liver adenomas after 12 months. ca.gov
Organ-Specific Carcinogenicity (e.g., Liver Adenoma)
The route of administration appears to influence the site of tumor development. As noted in intraperitoneal injection studies on newborn mice, Dibenz[a,c]anthracene demonstrated specific carcinogenicity in the liver, leading to the formation of liver adenomas. ca.gov This highlights the liver as a target organ for the carcinogenic effects of this compound when it enters the body systemically. ca.gov
Interactive Table: Summary of Animal Bioassays for Dibenz[a,c]anthracene
| Study Type | Animal Model | Route of Administration | Key Findings | Reference |
|---|---|---|---|---|
| Lifetime Bioassay | Female Swiss Mice | Skin Application | Increased incidence of skin carcinoma | ca.gov |
| 12-Month Bioassay | Male & Female C57BL/6J, DBA/2J, B6D2F1 Mice | Subcutaneous Injection | No treatment-related tumors observed | ca.gov |
Comparative Carcinogenicity with Other Dibenzanthracene Isomers and PAHs
The carcinogenicity of Dibenz[a,c]anthracene is often considered in the context of its isomers and other well-known PAHs.
Structural Similarity and Relevance to Group Carcinogenicity
Dibenz[a,c]anthracene is one of three isomers of dibenzanthracene, the others being dibenz[a,j]anthracene (B1218775) and dibenz[a,h]anthracene (B1670416). ca.gov Due to their structural similarities, these compounds are often evaluated as a group for toxicological and carcinogenic potential. ca.gov Data from one isomer, such as the known carcinogen dibenz[a,h]anthracene, can inform the assessment of the entire group. ca.gov This approach is relevant for regulatory consideration where data on a specific isomer may be limited. ca.gov
Potency Comparisons with Benzo[a]pyrene and other PAHs
When compared to other PAHs, the carcinogenic potency of dibenzanthracene isomers varies. For instance, studies on skin tumor initiation showed that Dibenz[a,c]anthracene could inhibit the tumor-initiating activities of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and its potent isomer dibenz[a,h]anthracene. nih.gov However, it had little to no effect on the tumor-initiating activity of Benzo[a]pyrene, a benchmark PAH. nih.gov
In contrast, the isomer dibenz[a,h]anthracene has demonstrated carcinogenic potency that is comparable to or even exceeds that of Benzo[a]pyrene in some studies. In repeated skin painting experiments in mice, dibenz[a,h]anthracene and Benzo[a]pyrene were found to be equally effective. inchem.org Furthermore, in a dose-response study involving subcutaneous injection, dibenz[a,h]anthracene was effective at a lower dose than Benzo[a]pyrene, although its tumor latency period was longer. inchem.org The toxic equivalency factor (TEF) for dibenz[a,h]anthracene, which relates its carcinogenic potency to that of Benzo[a]pyrene, can be as high as 5 at low doses. mdpi.com
Interactive Table: Comparative Carcinogenicity of PAHs
| Compound | Comparison Context | Relative Potency/Effect | Reference |
|---|---|---|---|
| Dibenz[a,c]anthracene | vs. DMBA, Dibenz[a,h]anthracene | Inhibited tumor-initiating activity | nih.gov |
| Dibenz[a,c]anthracene | vs. Benzo[a]pyrene | Little to no effect on tumor-initiating activity | nih.gov |
| Dibenz[a,h]anthracene | vs. Benzo[a]pyrene (Skin Painting) | Appeared to be equally effective | inchem.org |
| Dibenz[a,h]anthracene | vs. Benzo[a]pyrene (Subcutaneous) | Effective at a lower dose, but with a longer latency period | inchem.org |
Developmental Toxicity Studies (e.g., Zebrafish Embryotoxicity Test)
Extensive searches of scientific literature did not yield specific studies on the developmental toxicity of Dibenz[a,c]anthracene in zebrafish embryos. While research exists on the effects of related polycyclic aromatic hydrocarbons (PAHs) such as 7,12-dimethylbenz[a]anthracene (DMBA) and Benz[a]anthracene (BaA) on zebrafish development, no data was found for Dibenz[a,c]anthracene itself.
The zebrafish embryotoxicity test is a widely utilized model to assess the potential of chemical substances to cause mortality, malformations, and other developmental defects in the early life stages of this organism. These studies typically involve exposing zebrafish embryos to a range of concentrations of the test substance and observing various endpoints over a period of several days.
Although no direct data for Dibenz[a,c]anthracene is available, studies on other PAHs in zebrafish have shown a range of adverse developmental effects, including but not limited to:
Pericardial and yolk sac edema
Spinal curvature
Craniofacial malformations
Reduced heart rate
Decreased hatching success
Increased mortality
Without specific experimental data for Dibenz[a,c]anthracene, it is not possible to provide detailed research findings or a data table on its developmental toxicity in zebrafish. Further research is required to determine the specific effects of this compound on embryonic development.
Environmental Occurrence, Sources, and Exposure Assessment
Sources of Dibenz[a,c]anthracene (B33276) in the Environment
Dibenz[a,c]anthracene is a polycyclic aromatic hydrocarbon (PAH) that does not occur naturally in the environment. Instead, it is formed as a result of incomplete combustion of organic materials. Its presence in the environment is widespread, stemming from a variety of anthropogenic activities.
Combustion By-products (Fossil Fuels, Tobacco Smoke, Wood Burning)
A primary source of Dibenz[a,c]anthracene is the incomplete combustion of organic matter. researchgate.net This includes the burning of fossil fuels, such as in gasoline engine exhaust. ca.gov It is also a component of tobacco smoke. ca.govnj.gov The mainstream smoke of a single cigarette can contain measurable quantities of this compound. Additionally, the burning of wood is another significant source of Dibenz[a,c]anthracene emissions. tpsgc-pwgsc.gc.ca
| Combustion Source | Presence of Dibenz[a,c]anthracene |
| Fossil Fuels | Detected in gasoline engine exhaust ca.gov |
| Tobacco Smoke | Identified as a component of cigarette smoke ca.govnj.gov |
| Wood Burning | Produced during the burning of wood tpsgc-pwgsc.gc.ca |
Industrial Processes (Coal Coking, Aluminum Smelters)
Various industrial activities are notable sources of Dibenz[a,c]anthracene. The process of coal coking, which involves heating coal in the absence of air, releases this compound. tpsgc-pwgsc.gc.ca Aluminum smelters, particularly those that use Soderberg electrodes, are also contributors to environmental Dibenz[a,c]anthracene levels. tpsgc-pwgsc.gc.canih.gov Coal tar distillation is another industrial process that serves as a source. ca.gov
| Industrial Process | Role in Dibenz[a,c]anthracene Emission |
| Coal Coking | A known source of emissions tpsgc-pwgsc.gc.ca |
| Aluminum Smelters | Contributes to environmental release, especially with Soderberg electrodes tpsgc-pwgsc.gc.canih.gov |
| Coal Tar Distillation | A documented source of Dibenz[a,c]anthracene ca.gov |
Contamination of Air, Water, and Soil
As a result of its various sources, Dibenz[a,c]anthracene is found as a contaminant in the air, water, and soil. ca.gov In the atmosphere, it is often bound to particulate matter. wikipedia.org From the air, it can be deposited onto soil and into bodies of water. acs.org Contamination of soil can also occur near industrial sites or hazardous waste locations. nih.govregenesis.com Due to its low water solubility, when it enters aquatic environments, it tends to adsorb to suspended solids and sediment. nih.gov
Environmental Fate and Distribution
The environmental behavior of Dibenz[a,c]anthracene is governed by its chemical and physical properties, particularly its low water solubility and high affinity for organic matter.
Adsorption to Solids and Sediment
Dibenz[a,c]anthracene has a strong tendency to adsorb to organic matter. tpsgc-pwgsc.gc.ca When released into the environment, it readily binds to soil particles and sediments in aquatic systems. nih.govtpsgc-pwgsc.gc.ca This strong adsorption limits its mobility in the soil, reducing the likelihood of it leaching into groundwater. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca In water bodies, this property causes the compound to accumulate in the sediment at the bottom. tpsgc-pwgsc.gc.canih.gov
Volatilization from Water and Soil
Dibenz[a,c]anthracene has a very low volatility. tpsgc-pwgsc.gc.ca While it can slowly volatilize from water surfaces and moist soil, this is not considered a major environmental fate process. tpsgc-pwgsc.gc.canih.govcoastalwiki.org The rate of volatilization is significantly lower from dry soils. coastalwiki.org Its strong adsorption to soil and sediment further limits its potential to be released into the atmosphere through volatilization. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca
Biodegradation Processes
The breakdown of Dibenz[a,c]anthracene in biological systems is a complex process involving enzymatic transformations. While specific studies on the environmental biodegradation by microorganisms are limited, metabolic studies in mammalian systems provide a model for the types of reactions that can occur.
In laboratory preparations using rat liver microsomes, Dibenz[a,c]anthracene is metabolized into several intermediate compounds. nih.gov A key step in this process is the formation of the 10,11-dihydrodiol of Dibenz[a,c]anthracene. This dihydrodiol is then further metabolized to a reactive metabolite known as r-10,t-11-dihydroxy-t-12,13-oxy-10,11,12,13-tetrahydrodibenz[a,c]anthracene, which is an anti-isomer of a non-bay-region diol-epoxide. nih.gov
When Dibenz[a,c]anthracene is introduced to primary cultures of hamster embryo cells, its metabolites have been shown to covalently bind to DNA, forming hydrocarbon-deoxyribonucleoside adducts. nih.gov Chromatographic analysis has confirmed that some of these adducts are identical to those formed when the synthesized anti-DBA 10,11-diol 12,13-oxide reacts with DNA. However, the presence of other, unidentified adducts suggests that multiple metabolic pathways are involved in the biotransformation of Dibenz[a,c]anthracene. nih.gov
Human Exposure Routes
Dibenz[a,c]anthracene is a polycyclic aromatic hydrocarbon (PAH) that arises from the incomplete combustion of organic materials. ca.gov Human exposure to this compound can occur through various environmental pathways. The primary routes of exposure for the general public are through the inhalation of polluted air and the ingestion of contaminated food or water. ca.gov Dermal contact with materials containing the compound also serves as a potential exposure route. ca.gov
Sources that contribute to the environmental presence of dibenzanthracenes, including Dibenz[a,c]anthracene, are widespread and include cigarette smoke, exhaust from gasoline engines, and various industrial emissions related to fuel combustion, coke ovens, and coal-tar distillation. ca.gov
Inhalation represents a significant route of human exposure to Dibenz[a,c]anthracene. The compound is released into the atmosphere from sources of incomplete combustion and becomes a component of ambient air pollution. ca.gov These sources include industrial emissions, such as those from coke ovens and coal-tar distillation, as well as mobile sources like gasoline engine exhaust. ca.gov Cigarette smoke is another notable source of exposure to dibenzanthracenes. ca.gov Monitoring studies have detected Dibenz[a,c]anthracene in the ambient atmosphere at concentrations ranging from 0.03 to 4.5 ng/m³. nih.gov
Exposure to Dibenz[a,c]anthracene can also occur through the diet via the ingestion of contaminated food and water. ca.gov PAHs can be deposited on crops from the atmosphere or be absorbed from contaminated soils. They can also form during certain food preparation methods like grilling and smoking. While specific concentration data for Dibenz[a,c]anthracene in food is limited, some analyses of olive pomace oil have reported detecting "Dibenz(a,h/a,c)anthracene," suggesting the isomers were measured as a combined value. nih.gov
Dermal contact is another potential route for human exposure to Dibenz[a,c]anthracene. While direct data on human dermal absorption is scarce, animal studies provide evidence for this pathway. Research involving the dermal application of Dibenz[a,c]anthracene in mice has been conducted, demonstrating that the compound can be absorbed through the skin. ca.gov
Environmental Monitoring Studies and Concentration Levels
Environmental monitoring studies have detected Dibenz[a,c]anthracene in various environmental compartments, particularly in soils and sediments. Due to analytical challenges, it is sometimes reported as a combined concentration with its isomer, Dibenz[a,h]anthracene (B1670416). For instance, a UK survey of soil and herbage reported a combined concentration for dibenzo(ac)anthracene and dibenzo(ah)anthracene. service.gov.uk
However, some studies have successfully distinguished between the isomers. Monitoring of sediments in remote Adirondack Lakes in New York detected both Dibenz[a,h]anthracene and Dibenz[a,c]anthracene. The concentrations of Dibenz[a,c]anthracene in these lake sediments are detailed in the table below. nih.gov
Concentration of Dibenz[a,c]anthracene in Remote Adirondack Lake Sediments
| Lake | Depth (cm) | Concentration (ppb dry wt) |
|---|---|---|
| Sagamore Lake | 0 to 4 | 30 |
| Sagamore Lake | 4 to 8 | 25 |
| Sagamore Lake | 8 to 12 | 4 |
| Sagamore Lake | 12 to 85 | 2 |
| Woods Lake | 0 to 4 | 92 |
| Woods Lake | 4 to 8 | 17 |
| Woods Lake | 8 to 11 | <2 |
| Woods Lake | 12 to 17 | 3 |
| Woods Lake | 24 to 84 | <2 |
Dibenz[a,c]anthracene is present in the atmosphere, typically bound to particulate matter. Its atmospheric concentration is a result of emissions from various combustion sources. ca.gov Environmental studies have quantified its levels in ambient air, providing insight into its distribution and the potential for human inhalation exposure. nih.gov
Atmospheric Concentration of Dibenz[a,c]anthracene
| Parameter | Concentration Range |
|---|---|
| Ambient Atmospheric Concentration | 0.03 - 4.5 ng/m³ |
Sediment Samples
Dibenz[a,c]anthracene is a polycyclic aromatic hydrocarbon (PAH) that, along with its isomers, is formed from the incomplete combustion of organic materials. Due to their low water solubility and high affinity for particulate matter, these compounds are commonly found in environmental sinks such as sediment. The analysis of PAHs in sediment cores can provide a historical record of pollution, reflecting changes in industrial activity and energy consumption over time.
While extensive research has been conducted on the presence of PAHs in sediments, specific quantitative data for Dibenz[a,c]anthracene is often limited. Many environmental monitoring programs focus on a list of priority PAHs, which more commonly includes the isomer Dibenz[a,h]anthracene. Consequently, in some studies, Dibenz[a,c]anthracene is not analyzed separately, or its concentrations are reported in combination with other isomers.
For instance, a survey of pollutants in the United Kingdom reported a combined concentration for Dibenzo(ac)anthracene and Dibenzo(ah)anthracene in soil and herbage samples, highlighting the analytical challenge or convention of grouping these isomers. service.gov.uk This approach, while practical for certain screening purposes, limits the ability to assess the specific environmental occurrence and fate of Dibenz[a,c]anthracene.
The general distribution of high molecular weight PAHs, including the dibenzanthracene isomers, in sediments is widespread. They are found in river, lake, and estuarine sediments, often at higher concentrations in areas with a history of industrial activity, heavy boat traffic, or significant urban runoff. The concentrations of these compounds can vary widely depending on the proximity to sources and the depositional environment.
Table 1: Reported Data on Dibenzanthracene Isomers in Environmental Samples Specific quantitative data for Dibenz[a,c]anthracene in sediment is not readily available in the reviewed literature. The following table includes a related finding where isomers were reported as a combined concentration.
| Compound(s) | Matrix | Location | Concentration |
| Dibenzo(ac)anthracene and Dibenzo(ah)anthracene (combined) | Soil and Herbage | United Kingdom | Not specified, reported as a combined value service.gov.uk |
Soot Deposits
Soot, a byproduct of incomplete combustion, is a primary carrier of polycyclic aromatic hydrocarbons (PAHs), including Dibenz[a,c]anthracene, in the environment. helcom.fi The formation of these compounds is associated with a variety of combustion sources, both natural and anthropogenic.
Dibenzanthracenes are recognized as ubiquitous products of incomplete combustion. nih.gov Major anthropogenic sources contributing to the presence of Dibenz[a,c]anthracene and its isomers in soot include:
Industrial Emissions: Processes such as coal combustion, coke production, and coal-tar distillation are significant sources of PAHs. nih.gov
Engine Exhaust: Gasoline and diesel engine exhaust release a complex mixture of PAHs into the atmosphere, which can then be deposited as soot. nih.gov
Biomass Burning: The burning of wood and other biomass for heating, cooking, or as a result of forest fires, contributes to PAH emissions. helcom.fi
Once formed, these PAHs adsorb onto soot particles, which can then be transported over long distances in the atmosphere before being deposited. This deposition contributes to the contamination of soils, sediments, and water bodies. The specific profile of PAHs in soot can sometimes be used to identify the original combustion source. However, detailed quantitative analyses specifically for Dibenz[a,c]anthracene in soot deposits are not as commonly reported as for other priority PAHs like its isomer, Dibenz[a,h]anthracene. epa.gov
Toxicological studies have indicated that certain dibenzanthracene isomers, including Dibenz[a,c]anthracene, are potent immunosuppressors in animal models, with their effects being more significant than some other PAHs. nih.gov This highlights the importance of understanding their presence in environmental media like soot, which can be inhaled.
Table 2: General Sources of Dibenz[a,c]anthracene in Soot Specific quantitative data for Dibenz[a,c]anthracene in soot deposits is not readily available in the reviewed literature. The following table summarizes the primary sources.
| Source Category | Specific Examples |
| Industrial Processes | Fuel combustion, coke ovens, coal-tar distillation nih.gov |
| Mobile Sources | Gasoline and diesel engine exhaust nih.gov |
| Biomass Combustion | Wood burning (forest fires, residential heating) helcom.fi |
| Other Anthropogenic Sources | Cigarette smoke nih.gov |
Analytical Methodologies for Detection and Quantification
Extraction and Sample Preparation Techniques for Various Matrices
Effective extraction and sample cleanup are critical preliminary steps to isolate Dibenz[a,c]anthracene (B33276) from complex sample matrices and remove interfering substances prior to instrumental analysis. The choice of technique depends on the matrix type, the required detection limits, and the analytical method to be used.
Solid Phase Extraction (SPE) is a widely utilized technique for the extraction and preconcentration of polycyclic aromatic hydrocarbons (PAHs), including Dibenz[a,c]anthracene, from liquid samples. oup.comacademicjournals.org It offers several advantages over traditional liquid-liquid extraction, such as higher analyte recovery, reduced solvent consumption, and the potential for automation. oup.com The process involves passing a liquid sample through a sorbent bed that retains the analytes of interest. Interfering compounds are washed away, and the target analytes are then eluted with a small volume of an appropriate solvent. phenomenex.com
For PAH analysis, reversed-phase sorbents like C18 are commonly used. sigmaaldrich.comobrnutafaza.hr The nonpolar nature of Dibenz[a,c]anthracene allows it to be effectively retained by the C18 stationary phase from aqueous matrices. The retained PAHs are typically eluted with solvents such as acetone and dichloromethane. obrnutafaza.hr SPE is not only an extraction method but also serves as a cleanup step, concentrating the analytes and purifying them from matrix components. oup.com
Table 1: Overview of Solid Phase Extraction (SPE) Parameters for PAH Analysis
| Parameter | Description | Common Choices for PAHs |
|---|---|---|
| Sorbent Type | Stationary phase that retains the analyte. | C18, Polymeric Sorbents |
| Conditioning Solvent | Activates the sorbent for analyte retention. | Dichloromethane, Methanol |
| Equilibration Solvent | Rinses the column to prepare for the sample. | Reagent Water |
| Elution Solvent | Removes the analyte from the sorbent. | Acetone, Dichloromethane, Acetonitrile (B52724) |
This table summarizes common parameters in SPE methods for polycyclic aromatic hydrocarbons.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that combines extraction and cleanup in a single step. thermofisher.comnih.gov Originally developed for pesticide residue analysis in food, its application has been extended to other contaminants like PAHs in diverse matrices such as soil and seafood. thermofisher.comnih.gov
A typical modified QuEChERS procedure for PAHs involves an initial extraction of the sample with a solvent like acetonitrile. thermofisher.comwaters.com This is followed by the addition of salts (e.g., magnesium sulfate (B86663) and sodium acetate) to induce phase separation and partition the PAHs into the organic layer. researchgate.net A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is performed by adding a sorbent (like C18 or PSA) to the extract to remove interfering matrix components such as lipids and pigments. nih.govresearchgate.net The resulting cleaned extract can then be analyzed by chromatographic methods. Studies have demonstrated high recoveries (often between 71% and 130%) and good reproducibility for PAHs using this method. thermofisher.comresearchgate.net
Table 2: Typical Steps in a Modified QuEChERS Method for PAHs
| Step | Purpose | Common Reagents/Materials |
|---|---|---|
| 1. Sample Homogenization | Ensure sample uniformity. | N/A |
| 2. Extraction | Transfer PAHs from sample to solvent. | Acetonitrile, Ethyl Acetate (B1210297) |
| 3. Salting Out | Induce phase separation. | Magnesium Sulfate, Sodium Acetate |
| 4. Dispersive SPE (dSPE) Cleanup | Remove matrix interferences. | C18, Primary Secondary Amine (PSA) |
| 5. Centrifugation | Separate the cleaned extract from sorbent and salts. | N/A |
This table outlines the general workflow of a modified QuEChERS method for the analysis of polycyclic aromatic hydrocarbons.
Florisil, a magnesium silicate-based adsorbent, is frequently used in column chromatography for the cleanup of sample extracts containing PAHs. biotage.comwindows.net This normal-phase sorbent is effective at removing polar interferences from nonpolar analytes like Dibenz[a,c]anthracene. biotage.com The cleanup process involves passing the sample extract through a column packed with Florisil. While the nonpolar PAHs pass through, polar interfering compounds are retained on the column. biotage.comwindows.net
This technique is particularly useful for cleaning up complex extracts from matrices like adipose tissue or environmental samples prior to analysis by gas chromatography. cdc.gov The efficiency of the cleanup can be influenced by factors such as the amount of Florisil used and the choice of elution solvents. nih.gov For instance, a two-fraction elution might be used, where a less polar solvent elutes certain compounds, followed by a more polar solvent mixture to elute the PAHs. nih.gov Automated micro-solid-phase extraction (µSPE) systems using Florisil cartridges have also been developed to increase efficiency and reduce solvent use. palsystem.comdtu.dk
Chromatographic Separation and Detection Methods
Following extraction and cleanup, chromatographic techniques are employed to separate Dibenz[a,c]anthracene from other PAHs and remaining matrix components, allowing for its accurate identification and quantification.
Gas chromatography combined with mass spectrometry is a powerful and widely used technique for the analysis of PAHs. shimadzu.comtdi-bi.com In GC, the sample extract is vaporized and passed through a capillary column. The separation is based on the different boiling points and affinities of the compounds for the column's stationary phase. shimadzu.com Due to the large number of PAH isomers, high-resolution separation on the GC column is critical. shimadzu.com
The mass spectrometer serves as a highly selective and sensitive detector. It ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a chemical fingerprint. restek.com For enhanced selectivity, especially in complex matrices, selected ion monitoring (SIM) mode is often used, where the mass spectrometer is set to detect only specific ions characteristic of the target analytes. tdi-bi.com
Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by performing a second stage of mass analysis. hpst.czshimadzu.com This technique is particularly advantageous for analyzing trace levels of PAHs in challenging matrices, as it significantly reduces background interference. hpst.czshimadzu.com Time-of-flight mass spectrometry (GC-TOFMS) provides high mass resolution and accuracy, which is also beneficial for the identification of target compounds.
Table 3: Common GC/MS Parameters for Dibenz[a,c]anthracene Analysis
| Parameter | Typical Setting/Condition | Purpose |
|---|---|---|
| Injection Mode | Splitless | Maximizes transfer of analytes to the column for trace analysis. hpst.cz |
| Inlet Temperature | ~300-320 °C | Ensures complete vaporization of high-boiling PAHs. shimadzu.comhpst.cz |
| Column Type | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of PAHs. tdi-bi.com |
| Oven Temperature Program | Ramped from a low to a high temperature (e.g., 90 °C to 320 °C) | Separates compounds based on their boiling points. shimadzu.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. tdi-bi.com |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) | Enhances selectivity and sensitivity by monitoring specific ions. tdi-bi.comshimadzu.com |
This table provides an overview of typical instrumental conditions for the analysis of Dibenz[a,c]anthracene and other PAHs by GC/MS.
High-Performance Liquid Chromatography (HPLC) is another primary technique for the separation and quantification of PAHs. uci.edu It is particularly well-suited for separating non-volatile or thermally labile compounds. The separation is achieved by passing the sample through a column packed with a stationary phase, with a liquid mobile phase moving the sample through. uci.edu For PAHs, reversed-phase HPLC using a C18 column is the most common approach, where a polar mobile phase (e.g., a mixture of acetonitrile and water) is used. academicjournals.orgsielc.com
Detection in HPLC for PAHs is typically accomplished using either an ultraviolet (UV) detector or a fluorescence detector (FLD). ingenieria-analitica.com UV detectors are robust and can detect a wide range of PAHs that absorb UV light, often at a wavelength of 254 nm. uci.eduingenieria-analitica.com
Fluorescence detection offers superior sensitivity and selectivity for many PAHs, including Dibenz[a,c]anthracene, as very few compounds naturally fluoresce. ingenieria-analitica.comepa.gov By setting specific excitation and emission wavelengths, the detector can be optimized for individual PAHs or groups of PAHs, significantly reducing interference from non-fluorescent matrix components. hplc.eunih.gov The combination of HPLC with fluorescence detection is a highly effective method for determining trace levels of carcinogenic PAHs in various samples. nih.govresearchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and widely used separation technique for the qualitative and quantitative analysis of various compounds, including polycyclic aromatic hydrocarbons (PAHs) like Dibenz[a,c]anthracene. It serves as a cost-effective and rapid method, often employed for screening purposes, to monitor reaction progress, or as a preliminary step for more complex chromatographic techniques like HPLC. umich.eduictsl.net The fundamental principle of TLC involves the separation of components in a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a liquid mobile phase that moves up the plate via capillary action. umich.edu
For the analysis of PAHs, the selection of the stationary and mobile phases is critical for achieving effective separation.
Stationary Phases: The most common stationary phases for separating PAHs are polar adsorbents like silica (B1680970) gel and aluminum oxide. umich.edu These are effective for separating compounds of low to medium polarity. umich.edu Reversed-phase (RP) TLC plates, such as C18 plates, are also utilized, where the stationary phase is nonpolar. umich.eduakjournals.com In RP-TLC, retention is influenced by molecular quadrupole moments and polarizability. akjournals.com Some methods have employed mixed stationary phases or modified adsorbents, like acetylated cellulose, to improve the separation of specific PAH isomers. acs.org
Mobile Phases: The choice of the mobile phase, or eluent, depends on the stationary phase and the specific PAHs being analyzed. For normal-phase TLC on silica gel, nonpolar solvents are typically used. For instance, cyclohexane has been successfully used as a developing solvent for the analysis of PAHs in environmental samples. researchgate.net For reversed-phase systems, mixtures of polar solvents are common. A combination of acetonitrile, methanol, acetone, and water has been used for the two-dimensional separation of PAHs on RP-18 plates. akjournals.com The optimization of the mobile phase composition is crucial for achieving the desired resolution between different compounds. ictsl.net
Visualization: Since most PAHs, including Dibenz[a,c]anthracene, are colorless, various visualization techniques are required after the plate has been developed. A common method is to use TLC plates containing a fluorescent indicator. umich.edu When viewed under ultraviolet (UV) light (typically at 254 nm or 365 nm), UV-active compounds like PAHs appear as dark spots on a bright fluorescent background. umich.eduresearchgate.net The inherent fluorescence of many PAHs can also be used for detection, where the spots will glow when exposed to UV light. akjournals.com For enhanced sensitivity and specificity, spray reagents can be applied to the plate, or the spots can be analyzed using techniques like fluorescence spectrometry or chemiluminescence. akjournals.comacs.org
The following table summarizes typical parameters used in the TLC analysis of PAHs, which are applicable to Dibenz[a,c]anthracene.
| Parameter | Description | Examples |
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica Gel, Aluminum Oxide, Acetylated Cellulose, C18 (Reversed-Phase) |
| Mobile Phase | The solvent or solvent mixture that moves up the plate. | Cyclohexane, n-pentane, Acetonitrile–methanol–acetone–water mixtures |
| Visualization | The method used to detect the separated spots. | UV light (254/365 nm), Fluorescence, Chemiluminescence |
Challenges in Isomer Separation and Quantification
A significant analytical challenge in the study of Dibenz[a,c]anthracene is its separation from structurally similar isomers. acs.org Dibenzanthracenes exist as three primary isomers: Dibenz[a,c]anthracene, Dibenz[a,h]anthracene (B1670416), and Dibenz[a,j]anthracene (B1218775). ca.gov These compounds share the same molecular weight and empirical formula (C₂₂H₁₄), making them difficult to distinguish using certain analytical techniques, particularly mass spectrometry, without prior chromatographic separation. sigmaaldrich.com
The structural similarities lead to very close physical and chemical properties, such as boiling points and polarities, which results in similar retention behaviors in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net This co-elution complicates accurate quantification, as the analytical signal may represent a combination of two or more isomers, leading to overestimation of the concentration of any single isomer.
The difficulty in separating PAH isomers is a well-documented issue. For example, the separation of benzo[a]pyrene and benzo[e]pyrene, or benzo[k]fluoranthene and benzo[b]fluoranthene, requires highly optimized chromatographic conditions. acs.org Similarly, achieving baseline separation of the dibenzanthracene isomers is a complex task that demands specialized chromatographic columns and precise control over analytical parameters. Two-dimensional TLC has been explored to improve the separation of complex PAH mixtures, but even with this technique, the separation of certain isomers can remain elusive. akjournals.com
The table below highlights the key properties of Dibenz[a,c]anthracene and one of its major isomers, Dibenz[a,h]anthracene, illustrating their similarity.
| Property | Dibenz[a,c]anthracene | Dibenz[a,h]anthracene |
| CAS Number | 215-58-7 sigmaaldrich.com | 53-70-3 |
| Molecular Formula | C₂₂H₁₄ sigmaaldrich.com | C₂₂H₁₄ |
| Molecular Weight | 278.35 g/mol sigmaaldrich.com | 278.35 g/mol |
| Melting Point | 205-207 °C sigmaaldrich.com | 262-265 °C sigmaaldrich.com |
| Boiling Point | 518 °C sigmaaldrich.com | 524 °C sigmaaldrich.com |
This challenge of isomeric separation is critical because the toxicological and carcinogenic properties of PAH isomers can vary significantly. ca.gov Therefore, the inability to accurately quantify individual isomers like Dibenz[a,c]anthracene can hinder proper risk assessment.
Standardization and Reference Materials
To ensure the accuracy, reliability, and comparability of analytical data for Dibenz[a,c]anthracene, the use of standards and certified reference materials (CRMs) is essential. Analytical standards are highly pure substances used for instrument calibration and the identification and quantification of a substance. sigmaaldrich.com
Reference materials provide a benchmark for method validation and quality control, helping laboratories to verify the accuracy of their analytical results. Several suppliers provide analytical standards for Dibenz[a,c]anthracene, typically with a purity of 97% or higher. sigmaaldrich.com
For closely related isomers, such as Dibenz[a,h]anthracene, certified reference materials are also available. sigmaaldrich.com These CRMs are produced by accredited bodies and come with a certificate that specifies the property values and their uncertainties, ensuring traceability to international standards. lgcstandards.com While a specific CRM for Dibenz[a,c]anthracene is less commonly listed, the availability of analytical standards and CRMs for other dibenzanthracene isomers is crucial for developing and validating the highly selective analytical methods needed to differentiate them. sigmaaldrich.comsigmaaldrich.com
Isotopically labeled standards, such as Dibenz[a,h]anthracene-¹³C₆, are also utilized in quantitative analysis, particularly with mass spectrometry-based methods. isotope.com These labeled compounds are used as internal standards to correct for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the quantification of the target analyte.
The availability and proper use of these materials are fundamental to overcoming the analytical challenges posed by Dibenz[a,c]anthracene and its isomers, ensuring that data generated for environmental monitoring, food safety, and toxicological studies are dependable and accurate.
Risk Assessment and Biomonitoring of Dibenz A,c Anthracene
Toxicological Risk Assessment Methodologies
The toxicological risk assessment of Dibenz[a,c]anthracene (B33276), a polycyclic aromatic hydrocarbon (PAH), involves complex methodologies aimed at characterizing its potential hazard to human health. These methods often rely on a combination of animal carcinogenicity data, genotoxicity assays, and comparative analyses with other better-studied PAHs.
Weight-of-Evidence Classifications (e.g., Probable Human Carcinogen)
Various national and international health agencies evaluate the carcinogenic potential of chemical substances based on a "weight-of-evidence" approach. This involves a critical review of all available human, animal, and mechanistic data.
The International Agency for Research on Cancer (IARC) has evaluated Dibenz[a,c]anthracene. In its initial 1983 evaluation, IARC determined that there was "limited evidence" for the carcinogenicity of Dibenz[a,c]anthracene in experimental animals. inchem.org This was based on findings from a skin application study in female mice which produced skin tumors, and mouse-skin initiation-promotion assays where it showed initiating activity. inchem.org Subsequent evaluations, including a 1987 update, have classified Dibenz[a,c]anthracene in Group 3: Not classifiable as to its carcinogenicity to humans . who.int This classification indicates that the evidence of carcinogenicity is inadequate in humans and inadequate or limited in experimental animals. who.int
In contrast, other isomers of dibenzanthracene have received more severe classifications due to stronger evidence of carcinogenicity. For instance, Dibenz[a,h]anthracene (B1670416) is classified by IARC as Group 2A: Probably carcinogenic to humans and by the U.S. Environmental Protection Agency (EPA) as Group B2: Probable human carcinogen . wikipedia.orgepa.govresearchgate.net The U.S. National Toxicology Program (NTP) has also listed Dibenz[a,h]anthracene as "reasonably anticipated to be a human carcinogen". nih.govepa.gov These classifications are based on sufficient evidence from animal bioassays showing that Dibenz[a,h]anthracene can cause tumors through various exposure routes. epa.gov
California's Office of Environmental Health Hazard Assessment (OEHHA) has also reviewed Dibenz[a,c]anthracene, noting animal carcinogenicity data that includes increased incidence of skin carcinoma and liver adenoma in mice, as a basis for consideration for listing under Proposition 65. ca.gov
| Agency | Compound | Classification | Basis for Classification |
| IARC | Dibenz[a,c]anthracene | Group 3 (Not classifiable) who.int | Limited evidence in experimental animals. inchem.org |
| IARC | Dibenz[a,h]anthracene | Group 2A (Probably carcinogenic) wikipedia.org | Sufficient evidence in animals and strong mechanistic evidence. |
| U.S. EPA | Dibenz[a,h]anthracene | Group B2 (Probable human carcinogen) epa.gov | Sufficient evidence from animal studies (carcinomas in mice). epa.gov |
| U.S. NTP | Dibenz[a,h]anthracene | Reasonably anticipated to be a human carcinogen nih.gov | Sufficient evidence of carcinogenicity from studies in experimental animals. epa.gov |
Relative Potency Factor Approaches
For complex mixtures of PAHs, risk assessment often employs Relative Potency Factors (RPFs) or Toxic Equivalency Factors (TEFs). michigan.gov This approach estimates the carcinogenicity of a specific PAH relative to that of a well-characterized reference compound, typically Benzo[a]pyrene (BaP), which is assigned an RPF of 1. nih.govdep.state.pa.us The cancer risk of a mixture can then be expressed as Benzo[a]pyrene equivalents (TEQs).
The development of RPFs for Dibenz[a,c]anthracene is less established compared to other more potent PAHs like its isomer Dibenz[a,h]anthracene, which has an EPA-assigned RPF of 1.0. dep.state.pa.us However, some research has included Dibenz[a,c]anthracene in studies to determine its relative potency. One study using the Aryl hydrocarbon receptor (AhR)-based H4IIE-luc bioassay investigated the relative potencies (REPs) of 16 different PAHs, including Dibenz[a,c]anthracene (DB[ac]A). oup.com Such bioassays help to quantify the biological activity of individual compounds, which can inform the development of RPFs. oup.com It has been noted that even for PAHs where IARC has concluded there is inadequate evidence for carcinogenicity, RPFs have sometimes been published to aid in the risk assessment of mixtures. nih.gov
Human Biomonitoring Studies
Human biomonitoring involves measuring environmental chemicals, their metabolites, or specific reaction products in human specimens like blood, urine, or breast milk. It provides a measure of the internal dose of a substance that an individual has absorbed.
Detection in Biological Fluids (Blood, Urine, Breast Milk)
PAHs are lipophilic compounds that can accumulate in fatty tissues and be excreted in breast milk. nih.gov Biomonitoring studies have frequently detected various PAHs and their metabolites in human biological fluids. mdpi.com
Blood: Studies have been developed to detect a range of PAHs in human blood plasma and serum to assess exposure. mdpi.comupm.edu.my However, specific data on the detection and concentration of Dibenz[a,c]anthracene in human blood are scarce, with many studies focusing on a panel of the 16 U.S. EPA priority PAHs, which often includes the more toxic Dibenz[a,h]anthracene isomer instead. cdc.gov
Urine: Urine is a common matrix for biomonitoring PAH exposure, but it is primarily used for the detection of PAH metabolites, such as hydroxylated PAHs (OH-PAHs), rather than the unmetabolized parent compounds. nih.gov There is limited specific data available from studies that have monitored for metabolites unique to Dibenz[a,c]anthracene in human urine.
Breast Milk: Due to their fat-soluble nature, PAHs can be transferred to infants via breast milk. nih.gov Several studies have analyzed breast milk for PAH contamination. While some investigations have reported the presence of various PAHs, specific and consistent detection of Dibenz[a,c]anthracene is not well-documented in the available literature. For example, a study of breast milk from Hungarian mothers did not detect Dibenz[a,h]anthracene, and did not report on the [a,c] isomer. nih.govpreprints.org Another study of Portuguese nursing mothers found Dibenz[a,h]anthracene to be one of the more abundant PAHs, but did not measure for Dibenz[a,c]anthracene. epa.gov
Assessment of Metabolized and Unmetabolized PAHs
The toxicity of many PAHs is dependent on their metabolic activation into reactive intermediates, such as dihydrodiols and diol epoxides, which can bind to DNA and initiate carcinogenesis. Therefore, biomonitoring can involve measuring both the parent (unmetabolized) PAH and its metabolites.
Research has identified specific metabolites of Dibenz[a,c]anthracene. Notably, Dibenz[a,c]anthracene-10,11-dihydrodiol has been identified as a mutagenic metabolite and a tumor initiator. ca.gov The microsomal metabolism of Dibenz[a,c]anthracene has been a subject of study to understand its pathways of activation and detoxification. researchgate.net Assessing the levels of such specific, toxicologically relevant metabolites in human samples could provide a more accurate picture of health risk than measuring the parent compound alone, but such targeted biomonitoring for Dibenz[a,c]anthracene metabolites in human populations is not common.
Environmental Biomonitoring Approaches**
Environmental biomonitoring uses living organisms to assess environmental contamination. These "bioindicators" or "biomonitors" accumulate pollutants from their environment over time, providing an integrated measure of pollution levels.
Mollusks, particularly mussels such as Mytilus galloprovincialis, are widely used as bioindicators for PAH contamination in marine and coastal environments. nih.govku.ac.ae Mussels are filter feeders and have a limited capacity to metabolize PAHs, which leads to the bioaccumulation of these compounds in their tissues to levels much higher than in the surrounding water. nih.gov Monitoring programs, sometimes referred to as 'Mussel Watch', analyze mussel tissues for a suite of contaminants, including PAHs, to gauge the health of aquatic ecosystems. researchgate.net While these programs often test for a range of PAHs, the specific inclusion of Dibenz[a,c]anthracene can vary. nih.govifremer.fr
Lichens are also effective biomonitors, particularly for assessing air quality. nih.gov They absorb pollutants directly from the atmosphere and have been used to monitor airborne PAH concentrations. One study noted that lichens were effective at accumulating PAHs with two to four rings, but that PAHs with five or more rings, such as dibenzanthracenes, were less frequently detected, possibly because they are more strongly adsorbed to particulate matter. nih.gov
Use of Bioindicators (e.g., Honeybees)
The monitoring of environmental pollutants such as polycyclic aromatic hydrocarbons (PAHs) is crucial for assessing ecosystem health and potential human exposure. Bioindicators, organisms that can provide information on the quality of the environment, are valuable tools in this process. Honeybees (Apis mellifera) have emerged as effective bioindicators for a range of environmental contaminants, including PAHs. researchgate.net Their wide foraging range, the hair on their bodies which acts as a contact surface with the environment, and their hive products can accumulate pollutants from a large geographical area, providing an integrated sample of local contamination. researchgate.netmdpi.com
A study conducted in France between 2016 and 2019 utilized honeybees to monitor the pollution of seven specific PAHs, including Dibenz[a,h]anthracene, an isomer of Dibenz[a,c]anthracene. researchgate.net The research covered 36 industrial sites across 14 French departments, an area of over 950 km². The study classified the sites into semi-natural, agricultural, and urban lands. A key finding was that the concentration of the seven monitored PAHs (PAH7) in the honeybees directly correlated with the level of anthropization; higher concentrations were found in more urbanized and industrialized areas. researchgate.net This demonstrates the utility of honeybees in assessing the spatial distribution of PAH contamination.
The PAH7 group monitored in the study included Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, Benzo[j]fluoranthene, Benzo[k]fluoranthene, Indeno[1,2,3-c,d]pyrene, and Dibenz[a,h]anthracene. researchgate.net The results highlight how land use impacts the level of PAH contamination, with urban environments showing significantly higher levels than semi-natural or agricultural lands.
Table 1: PAH7 Concentrations in Honeybees by Land Use Category
| Land Use Category | Key Finding |
|---|---|
| Urban | Highest concentrations of PAH7 detected. |
| Agricultural | Intermediate concentrations of PAH7 detected. |
| Semi-natural | Lowest concentrations of PAH7 detected. |
This table summarizes the findings from the biomonitoring study which found a positive correlation between the degree of anthropization and the concentration of a group of 7 PAHs, including a dibenzanthracene isomer, in honeybees. researchgate.net
Epidemiological Data and Human Health Associations
Direct epidemiological data on the human health effects of Dibenz[a,c]anthracene is currently unavailable. ca.gov Literature reviews and reports from health organizations indicate a lack of cancer epidemiology studies specifically focusing on dibenzanthracenes as a group or on the individual isomers. researchgate.netca.gov Human exposure to individual PAHs rarely occurs in isolation; instead, it happens as part of complex mixtures, for instance, from cigarette smoke, engine exhaust, and industrial emissions. ca.govwikipedia.org This makes it challenging to attribute specific health outcomes to a single PAH compound in human population studies.
Despite the absence of direct epidemiological studies for Dibenz[a,c]anthracene, broader research on PAHs as a class has found associations with adverse health effects. Epidemiological studies have linked exposure to air pollution containing PAHs with various respiratory issues, including the development or worsening of asthma and chronic obstructive pulmonary disease (COPD), as well as an increased incidence of lung cancer. researchgate.net
Due to the lack of human data, risk assessment for Dibenz[a,c]anthracene relies heavily on animal carcinogenicity data and in vitro genotoxicity studies. ca.govmichigan.gov Animal studies have demonstrated the carcinogenic potential of Dibenz[a,c]anthracene. For example, skin application in mice resulted in an increase in skin carcinoma, and intraperitoneal injections in newborn mice led to an increase in liver adenoma. ca.gov Based on sufficient evidence from animal studies, regulatory bodies have classified dibenzanthracene isomers. researchgate.netmichigan.gov The U.S. Environmental Protection Agency (EPA), for instance, has classified Dibenz[a,h]anthracene, a closely related isomer, as a "probable human carcinogen" (Group B2). researchgate.netmichigan.govregulations.gov This classification is based on evidence of carcinogenicity in animals and its activity as a mutagen. researchgate.netmichigan.gov
Table 2: Carcinogenicity Classification for Dibenzanthracene Isomers
| Agency / Organization | Compound | Classification | Basis for Classification |
|---|---|---|---|
| U.S. EPA | Dibenz[a,h]anthracene | Group B2: Probable Human Carcinogen | Sufficient evidence from animal bioassays (carcinomas in mice via oral/dermal exposure); evidence of DNA damage and gene mutations. michigan.gov |
| IARC | Dibenz[a,h]anthracene | Group 2A: Probably carcinogenic to humans | Based on evaluation of carcinogenic potential. wikipedia.org |
This table presents the carcinogenicity classifications for a representative dibenzanthracene isomer by major health and environmental agencies, which are based on animal data due to the lack of human epidemiological studies. wikipedia.orgmichigan.gov
Remediation and Mitigation Strategies for Dibenz A,c Anthracene Contamination
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. It is often considered a cost-effective and environmentally friendly approach for the cleanup of PAH-contaminated sites.
Fungal and Bacterial Degradation Studies
The biodegradation of high molecular weight PAHs like dibenz[a,c]anthracene (B33276) is a challenging process due to their complex structure and low bioavailability. However, various fungi and bacteria have demonstrated the ability to degrade similar complex PAHs, offering potential pathways for the remediation of dibenz[a,c]anthracene.
Fungal Degradation:
White-rot fungi are particularly effective in degrading complex organic pollutants due to their non-specific extracellular lignin-modifying enzymes. While specific studies on the degradation of dibenz[a,c]anthracene by fungi are limited, research on the closely related isomer, dibenz[a,h]anthracene (B1670416), provides valuable insights. For instance, a study on the degradation of a mixture of high molecular weight PAHs by Aspergillus terricola var americanus showed a 90.16% depletion of dibenz[a,h]anthracene after 10 days in a liquid submerged culture. epa.gov The degradation was attributed to the coexistence of two metabolic pathways: the cytochrome P450 monooxygenase and the ligninolytic pathway. epa.gov
| Fungal Species | Target Compound | Degradation Efficiency (%) | Duration (days) | Key Enzymes/Pathways |
| Aspergillus terricola var americanus | Dibenz[a,h]anthracene | 90.16 | 10 | Cytochrome P450 monooxygenase, Ligninolytic pathway |
Note: Data for Dibenz[a,h]anthracene is used as a proxy due to the limited availability of specific data for Dibenz[a,c]anthracene.
Bacterial Degradation:
Certain bacteria have also shown the capacity to degrade high molecular weight PAHs. Studies have identified bacterial strains capable of utilizing these compounds as a source of carbon and energy. For example, indigenous strains of aerobic heterotrophic bacteria and cyanobacteria have been shown to reduce the concentration of dibenz[a,h]anthracene to 0 mg/l in 56 days in crude oil-contaminated water. researchgate.netresearchgate.net Another study reported that Burkholderia cepacia was able to degrade dibenz[a,h]anthracene. researchgate.net
| Bacterial Species/Consortium | Target Compound | Degradation Efficiency | Duration (days) |
| Aerobic heterotrophic bacteria and cyanobacteria | Dibenz[a,h]anthracene | Reduced to 0 mg/l | 56 |
| Burkholderia cepacia | Dibenz[a,h]anthracene | Capable of degradation | Not specified |
Note: Data for Dibenz[a,h]anthracene is used as a proxy due to the limited availability of specific data for Dibenz[a,c]anthracene.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). portalabpg.org.br These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds, including PAHs. europa.eumdpi.com
Common AOPs include ozonation, Fenton and photo-Fenton processes, and photocatalysis. While specific kinetic data for the degradation of dibenz[a,c]anthracene by AOPs is scarce, studies on similar PAHs demonstrate the potential of these technologies. For instance, a custom ozonation system reduced an initial dibenz[a,h]anthracene concentration of 0.005 mg/L to non-detectable levels within 2-3 minutes. europa.eu The Fenton process has also shown high efficiency in degrading PAHs, with decomposition yields ranging from 84.7% to 99.9% for a mixture of PAHs in contaminated soil. mdpi.com A hybrid treatment of Fenton oxidation followed by microbial culture significantly enhanced the biodegradability of benz(a)anthracene (B33201) in soil. epa.govnih.gov
| AOP Method | Target Compound | Efficiency | Reaction Time |
| Ozonation | Dibenz[a,h]anthracene | From 0.005 mg/L to 0 mg/L | 2-3 minutes europa.eu |
| Fenton Process | Mixed PAHs | 84.7% - 99.9% degradation | Not specified mdpi.com |
| Fenton Oxidation + Microbial Treatment | Benz(a)anthracene | 97% oxidation by Fenton, 98% degradation of product by microbes | 63 days (microbial) epa.govnih.gov |
Note: Data for related PAHs is presented due to the limited availability of specific data for Dibenz[a,c]anthracene.
Adsorption and Sequestration Techniques
Adsorption is a surface phenomenon where contaminants are removed from a fluid phase by accumulating on the surface of a solid adsorbent material. Sequestration involves the long-term storage of a substance, preventing its release into the environment. These techniques are commonly used for the remediation of PAH-contaminated soil and water.
Adsorption: Activated carbon is a widely used adsorbent due to its high surface area and porous structure. scholaris.ca Studies on the adsorption of PAHs from aqueous solutions have shown that activated carbon has a high capacity for their removal. For example, the adsorption capacity of activated carbon for dibenz[a,h]anthracene from a 1.0 mg/l solution at pH 7.1 was found to be 69 mg/g. epa.gov The adsorption of PAHs onto activated carbon is influenced by factors such as the initial concentration of the pollutant and the pH of the solution. epa.govarabjchem.org
Sequestration: Biochar, a charcoal-like material produced from the pyrolysis of biomass, has gained attention for its potential in carbon sequestration and soil remediation. nih.govmdpi.comtaylorfrancis.com Its porous structure and high surface area allow it to adsorb and retain organic contaminants like PAHs, effectively sequestering them in the soil and reducing their bioavailability. nih.gov The application of biochar to soil can significantly increase the soil's carbon content and provide a long-term sink for contaminants. nih.gov
| Technique | Material | Target Compound | Adsorption Capacity/Sequestration Potential |
| Adsorption | Activated Carbon | Dibenz[a,h]anthracene | 69 mg/g (from 1.0 mg/l solution) epa.gov |
| Sequestration | Biochar | General PAHs | High potential for long-term storage in soil nih.gov |
Note: Data for Dibenz[a,h]anthracene is used as a proxy due to the limited availability of specific data for Dibenz[a,c]anthracene.
Policy and Regulatory Frameworks for Environmental Control
The environmental regulation of dibenz[a,c]anthracene is typically managed within the broader framework for polycyclic aromatic hydrocarbons. Various national and international bodies have established guidelines and standards to control the presence of these compounds in the environment.
In the United States , the Environmental Protection Agency (EPA) has not established a specific Reference Dose (RfD) or Cancer Slope Factor (CSF) for dibenz[a,c]anthracene in its Integrated Risk Information System (IRIS). epa.gov However, for risk assessment of carcinogenic PAHs, the EPA often uses a toxicity equivalency factor (TEF) approach, where the toxicity of individual PAHs is expressed relative to that of benzo[a]pyrene. regulations.gov The New Jersey Department of Environmental Protection has set a groundwater quality criterion of 0.01 µg/L for dibenz(a,h)anthracene. nj.gov
In the European Union , dibenz[a,c]anthracene is not individually listed with a specific concentration limit in many general consumer product regulations; however, its isomer, dibenzo[a,h]anthracene, is often included in the list of regulated PAHs. upmbiochemicals.commeasurlabs.com For instance, the REACH regulation restricts the content of eight PAHs, including dibenzo[a,h]anthracene, in accessible plastic or rubber parts of consumer articles to not exceed 1 mg/kg, and for toys and childcare articles, the limit is 0.5 mg/kg. upmbiochemicals.com In granules or mulches used as infill material in synthetic turf pitches, the concentration of the sum of listed PAHs, including dibenzo[a,h]anthracene, should not exceed 20 mg/kg. europa.eu For foodstuffs, new maximum levels for the sum of four PAHs (benzo[a]pyrene, benz[a]anthracene, benzo[b]fluoranthene, and chrysene) have been introduced, alongside a separate maximum level for benzo[a]pyrene. europa.eu
| Jurisdiction | Regulatory Body | Regulation/Standard | Compound(s) | Limit/Guideline |
| United States | New Jersey DEP | Groundwater Quality Criterion | Dibenz(a,h)anthracene | 0.01 µg/L nj.gov |
| European Union | European Commission | REACH Regulation (Consumer Products) | Dibenzo[a,h]anthracene | ≤ 1 mg/kg (general), ≤ 0.5 mg/kg (toys) upmbiochemicals.commeasurlabs.com |
| European Union | European Commission | REACH Regulation (Infill Materials) | Sum of listed PAHs (incl. Dibenzo[a,h]anthracene) | ≤ 20 mg/kg europa.eu |
| European Union | European Commission | Food Contaminants Regulation | Sum of 4 PAHs (BaP, BaA, BbF, CHR) | Varies by foodstuff europa.eu |
Future Research Directions and Emerging Paradigms in Dibenz A,c Anthracene Research
Elucidation of Remaining Complex Mechanisms of Carcinogenesis
While the carcinogenicity of many PAHs is well-established, the specific mechanisms for Dibenz[a,c]anthracene (B33276) present a more complex picture. Unlike its potent carcinogenic isomer Dibenz[a,h]anthracene (B1670416), Dibenz[a,c]anthracene is considered non-carcinogenic or at most a weak tumor initiator. oup.comca.gov This discrepancy provides a unique opportunity for research. Future studies are needed to fully understand why, despite its ability to be metabolized and bind to DNA, it does not typically lead to tumor formation. oup.comnih.gov
Key research questions that remain to be answered include:
Metabolic Pathways: In rat liver microsomal preparations, Dibenz[a,c]anthracene is metabolized to a non-bay-region diol-epoxide, specifically the anti-DBA 10,11-diol 12,13-oxide. nih.gov Further research is required to determine if this metabolic route is less effective at producing the ultimate carcinogenic metabolites compared to the pathways for its carcinogenic isomers. The focus should be on identifying all metabolites and the specific DNA adducts they form. nih.gov
DNA Adducts and Repair: Although metabolites of Dibenz[a,c]anthracene can form covalent bonds with DNA, the nature of these adducts and their fate within the cell are not fully understood. oup.comnih.gov It is crucial to investigate whether the adducts formed by Dibenz[a,c]anthracene are more efficiently recognized and repaired by cellular DNA repair mechanisms than those formed by compounds like Dibenz[a,h]anthracene.
Cellular Signaling: The initiation of cancer involves more than just DNA damage; it also involves alterations in cellular signaling pathways that control cell growth, proliferation, and death. Future research should explore how Dibenz[a,c]anthracene and its metabolites interact with these pathways, which could explain its lack of carcinogenic activity.
Development of Novel Analytical Techniques for Trace Analysis
The accurate detection and quantification of Dibenz[a,c]anthracene in environmental and biological samples are critical for exposure assessment and regulatory monitoring. While established methods exist, the pursuit of more sensitive, rapid, and cost-effective techniques is a continuous goal.
Current and emerging analytical techniques for PAHs are summarized below:
| Technique Category | Specific Method | Description | Future Research Focus |
| Chromatography | Gas Chromatography-Mass Spectrometry (GC-MS) | A widely used and robust method for separating and identifying volatile and semi-volatile PAHs. stmarys-ca.edu | Development of more selective columns and faster analysis times. jfda-online.com |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Highly effective for analyzing less volatile, higher molecular weight PAHs with excellent sensitivity. stmarys-ca.educdc.gov | Miniaturization of systems and development of more specific fluorescent probes. | |
| Two-Dimensional Gas Chromatography (GCxGC) | Provides enhanced separation for complex PAH mixtures found in environmental samples. stmarys-ca.edu | Improving data processing software and expanding compound libraries. | |
| Advanced Mass Spectrometry | Tandem Mass Spectrometry (GC-MS/MS or LC-MS/MS) | Offers increased selectivity and sensitivity, reducing matrix interference. stmarys-ca.eduresearchgate.net | Application to a wider range of matrices and development of portable instruments. |
| Spectroscopy | Surface-Enhanced Raman Scattering (SERS) | An emerging optical sensing method with the potential for rapid, on-site detection. jfda-online.com | Enhancing reproducibility and developing substrates for specific PAH detection. |
| Extraction Methods | Solid-Phase Microextraction (SPME) | A solvent-free sample preparation technique that concentrates analytes. | Creating novel fiber coatings with higher affinity and selectivity for PAHs. |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A streamlined extraction and cleanup method gaining popularity for complex matrices. jfda-online.com | Adapting the QuEChERS methodology specifically for the unique properties of Dibenz[a,c]anthracene. |
Future research should focus on validating these advanced methods for Dibenz[a,c]anthracene specifically and developing certified reference materials to ensure data quality and comparability across different laboratories.
Comprehensive Biomonitoring in Diverse Populations
Human biomonitoring involves measuring a chemical or its metabolites in human tissues or fluids (e.g., blood, urine) to assess exposure. For PAHs, biomonitoring is crucial for understanding exposure from various sources, including occupational settings and the general environment. nih.govinchem.org However, specific biomonitoring data for Dibenz[a,c]anthracene is limited.
Future research priorities in this area include:
Identifying Specific Biomarkers: While metabolites like 1-hydroxypyrene (B14473) are used as general biomarkers for PAH exposure, specific and sensitive biomarkers for Dibenz[a,c]anthracene are needed. nih.gov Metabolomic studies could help identify unique metabolic fingerprints resulting from Dibenz[a,c]anthracene exposure. hep.com.cn
Assessing Exposure in High-Risk Groups: Comprehensive biomonitoring studies should be conducted in populations with potentially high exposure, such as workers in industries involving coal tar, asphalt, or coke ovens, as well as in populations living near industrial sites. nih.govtpsgc-pwgsc.gc.ca
Understanding Toxicokinetics: Research is needed to understand the absorption, distribution, metabolism, and excretion (ADME) of Dibenz[a,c]anthracene in humans. This information is essential for interpreting biomonitoring data and linking external exposure levels to internal doses.
Innovative Remediation Technologies
PAHs are persistent environmental pollutants, and their removal from contaminated soil and water is a significant challenge. frontiersin.org Research into innovative and sustainable remediation technologies is essential for cleaning up sites contaminated with Dibenz[a,c]anthracene and other PAHs.
| Remediation Technology | Principle | Advantages | Future Research Directions |
| Bioremediation | Uses microorganisms (bacteria, fungi) to degrade contaminants. frontiersin.org | Cost-effective and environmentally friendly. mdpi.com | Identifying and engineering microbes with enhanced degradation capabilities for high-molecular-weight PAHs; optimizing conditions for in-situ applications. greener-h2020.eu |
| Phytoremediation | Uses plants to remove, degrade, or contain contaminants in soil and water. mdpi.comtorrentlab.com | Low cost, aesthetically pleasing, and can improve soil health. mdpi.com | Screening for hyperaccumulator plant species; enhancing plant-microbe interactions in the rhizosphere to boost degradation. mdpi.comgreener-h2020.eu |
| Chemical Oxidation | Uses strong oxidizing agents like Fenton's reagent (hydrogen peroxide and iron) to destroy contaminants. torrentlab.comnih.gov | Rapid and effective for a wide range of organic pollutants. researchgate.net | Developing more selective and less harsh oxidants; combining with other technologies to treat residual contamination. epa.gov |
| Soil Washing/Solvent Extraction | Uses water or chemical solutions to scrub contaminants from soil. torrentlab.comnih.gov | Relatively fast and can treat highly contaminated soils. | Developing greener solvents and improving the treatment of the resulting wastewater. mdpi.com |
| Nanoremediation | Uses nanoscale materials to degrade or sequester pollutants. epa.gov | High reactivity due to large surface area; potential for in-situ application. | Assessing the long-term environmental fate and potential toxicity of nanoparticles; scaling up production for field applications. mdpi.com |
| Combined Technologies | Integrates multiple remediation approaches (e.g., chemical-biological) for enhanced efficiency. frontiersin.orgmdpi.com | Can overcome the limitations of single technologies and treat complex contaminant mixtures. | Optimizing the sequence and integration of different treatments for synergistic effects. |
Structure-Activity Relationship (SAR) Studies for Predictive Toxicology
Structure-Activity Relationship (SAR) studies aim to predict the biological activity (e.g., toxicity, carcinogenicity) of a chemical based on its molecular structure. For PAHs, SAR is a valuable tool for understanding why small differences in the arrangement of benzene (B151609) rings can lead to vastly different toxicological outcomes.
The case of Dibenz[a,c]anthracene and its isomers is a prime example. While structurally similar, their carcinogenic potentials differ significantly.
| Compound | Carcinogenic Activity | Structural Feature |
| Dibenz[a,c]anthracene | Non-carcinogenic or weak initiator oup.comca.gov | Lacks a classic "bay region" |
| Dibenz[a,h]anthracene | Potent carcinogen epa.govnih.gov | Contains a "bay region" |
| Benzo[a]pyrene | Potent carcinogen wikipedia.org | Contains a "bay region" |
Future SAR and Quantitative Structure-Activity Relationship (QSAR) research should focus on:
Advanced Computational Modeling: Using sophisticated computational models to predict the metabolic activation of Dibenz[a,c]anthracene and its ability to form DNA adducts.
Expanding the Database: Including a wider range of PAH derivatives and their metabolites in SAR models to improve predictive accuracy.
Integrating Mechanistic Data: Incorporating data on receptor binding, metabolic pathways, and DNA repair efficiency into SAR models to move beyond simple structural correlations and create more mechanistically-based predictions.
Cross-talk with Other Nuclear Receptors and Signaling Pathways
The biological effects of PAHs are often initiated by their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. wikipedia.orgnih.gov Upon binding, the AhR complex translocates to the nucleus and regulates the expression of a battery of genes, including metabolic enzymes like cytochrome P450s. wikipedia.org
However, the signaling network is more complex than a single linear pathway. There is growing evidence of "cross-talk" between the AhR and other nuclear receptors and signaling pathways. nih.gov Future research in this area should investigate:
Interaction with Hormone Receptors: Exploring how Dibenz[a,c]anthracene-activated AhR signaling might interfere with or modulate the activity of nuclear hormone receptors, such as the estrogen receptor or androgen receptor, which could have implications for endocrine disruption.
Inflammatory Pathways: Investigating the links between AhR activation by Dibenz[a,c]anthracene and key inflammatory signaling pathways (e.g., NF-κB). Chronic inflammation is a known contributor to carcinogenesis, and understanding this cross-talk is critical.
Cell Cycle and Apoptosis Regulation: Determining how AhR signaling, following exposure to Dibenz[a,c]anthracene, interacts with pathways that control the cell cycle and programmed cell death (apoptosis). Disruption of these fundamental processes is a hallmark of cancer. researchgate.net
A deeper understanding of this intricate signaling network will provide a more complete picture of the cellular response to Dibenz[a,c]anthracene and help explain its unique toxicological profile.
Q & A
Q. What analytical methods are recommended for detecting Dibenz[a,c]anthracene in environmental or biological samples?
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is widely used due to its sensitivity for polycyclic aromatic hydrocarbons (PAHs) like Dibenz[a,c]anthracene. For particulate matter, methods involve solvent extraction followed by purification and quantification using standardized protocols (e.g., EN ISO/IEC 17025) . Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for isomer-specific identification, particularly in complex matrices like diesel particulate matter, where Dibenz[a,c]anthracene has been quantified at 0.438 ± 0.043 µg/g .
Q. What safety protocols are critical when handling Dibenz[a,c]anthracene in laboratory settings?
Key protocols include:
- Engineering controls : Use fume hoods to minimize inhalation risks and local exhaust ventilation for processes generating aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to prevent dermal contact .
- Decontamination : Provide emergency showers and eyewash stations. Contaminated clothing must be laundered onsite to avoid cross-exposure .
- Air monitoring : Regularly assess airborne concentrations, especially since no occupational exposure limits are established .
Q. What standard experimental models are used to evaluate Dibenz[a,c]anthracene carcinogenicity?
Mouse dermal initiation-promotion assays are a gold standard. Studies apply Dibenz[a,c]anthracene topically, followed by a promoter like phorbol esters, to assess tumor incidence. For example, early IARC evaluations noted limited carcinogenicity evidence in such models, with tumor rates dependent on dosage and strain . Subcutaneous injection in strains like C3H/HeJ and C57BL/6J has also been used to study systemic carcinogenesis .
Advanced Research Questions
Q. How do metabolic differences between mouse strains influence Dibenz[a,c]anthracene carcinogenicity?
Susceptibility correlates with hepatic aryl hydrocarbon hydroxylase (AHH) activity. Sensitive strains (e.g., C3H/HeJ) exhibit 3–4× higher metabolic activation rates, producing higher levels of the 3,4-diol metabolite, a precursor to the carcinogenic 3,4-diol-1,2-epoxide. Resistant strains (e.g., DBA/2J) show minimal AHH induction and lower adduct formation . Strain-specific CYP450 isoforms and epoxide hydrolase activity further modulate metabolite profiles .
Q. How can researchers reconcile contradictory evidence on Dibenz[a,c]anthracene’s carcinogenic potential?
Discrepancies arise from:
- Experimental design : Dermal vs. systemic administration (e.g., subcutaneous injection) yield different metabolite distributions .
- Dose-response variability : Low-dose studies may fail to trigger detectable tumorigenesis, while high doses overwhelm repair mechanisms .
- Endpoint selection : Some studies focus on tumor incidence, while others emphasize DNA adduct formation or mutagenicity . Meta-analyses integrating pharmacokinetic data and standardized dosing protocols are recommended to resolve contradictions.
Q. What role do bay-region diol epoxide isomers play in Dibenz[a,c]anthracene mutagenicity?
The (1R,2S,3S,4R) enantiomer of the 3,4-diol-1,2-epoxide is the most tumorigenic, inducing lung/liver tumors in newborn mice and acting as a potent skin tumor initiator. Its stereochemistry facilitates DNA intercalation and adduct formation at guanine residues, triggering mutations in oncogenes like KRAS. In contrast, the (1S,2R,3S,4R) isomer shows higher mutagenicity in bacterial assays (e.g., Salmonella TA100) but lower in vivo activity, highlighting context-dependent mechanisms .
Methodological Challenges and Data Interpretation
Q. How should researchers address low recovery rates in Dibenz[a,c]anthracene extraction from environmental samples?
Matrix-specific optimization is critical:
- Particulate matter : Use pressurized fluid extraction (PFE) with toluene:acetone (9:1) to improve yield .
- Biological tissues : Incorporate enzymatic digestion (e.g., proteinase K) to release bound PAHs before solid-phase extraction . Spike-and-recovery experiments with deuterated internal standards (e.g., Dibenz[a,h]anthracene-d14) can quantify losses and validate accuracy .
Q. What biomarkers are indicative of Dibenz[a,c]anthracene exposure in toxicological studies?
- DNA adducts : 3,4-Diol-1,2-epoxide adducts detected via ³²P-postlabeling or LC-MS/MS .
- Urinary metabolites : 3-Hydroxybenzo[a]anthracene, quantified using HPLC with fluorescence detection, correlates with recent exposure .
- Oxidative stress markers : Elevated 8-OHdG in serum or urine reflects reactive metabolite-induced DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
